Mbamg
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
97540-02-8 |
|---|---|
Fórmula molecular |
C19H32N4O |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylamino]-azacycloundecane-1-carboximidamide |
InChI |
InChI=1S/C19H32N4O/c1-24-17-12-10-16(11-13-17)15-22-18-9-7-5-3-2-4-6-8-14-23(18)19(20)21/h10-13,18,22H,2-9,14-15H2,1H3,(H3,20,21) |
Clave InChI |
CEEGMMOWUXEWCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N |
Sinónimos |
4-methoxybenzylaminodecamethylene guanidine MBAMG |
Origen del producto |
United States |
Foundational & Exploratory
[Compound Name] chemical structure and properties
An In-depth Technical Guide on Osimertinib (B560133): Chemical Structure and Properties
Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] A key feature of osimertinib is its lower activity against wild-type EGFR, which is thought to contribute to a more favorable toxicity profile compared to earlier-generation inhibitors.[6] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for osimertinib, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Osimertinib is a mono-anilino-pyrimidine compound.[4][6] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[2] The molecule's structure includes a reactive acrylamide (B121943) group that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR.[4][7]
Chemical Structure
| Identifier | Value |
| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[2] |
| Synonyms | AZD9291, Mereletinib[8] |
| CAS Number | 1421373-65-0[8] |
| Molecular Formula | C28H33N7O2[2][8][9] |
| Molecular Weight | 499.61 g/mol [2][9] |
Physicochemical Properties
| Property | Value | Source |
| Form | Crystalline solid (as mesylate salt) | [10] |
| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [10] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [10] |
Pharmacological Properties
Osimertinib exhibits a distinct pharmacokinetic profile characterized by slow absorption, extensive distribution, and a long half-life.
Pharmacokinetic Parameters
| Parameter | Value | Source |
| Bioavailability | 70% (90% CI 67, 73) | [10] |
| Time to Peak (Tmax) | Median 6 hours (range 3-24 hours) | [10][11] |
| Apparent Volume of Distribution (Vss/F) | 918 L | [10][12] |
| Plasma Protein Binding | Likely high (based on physicochemical properties) | [10] |
| Apparent Plasma Clearance (CL/F) | 14.3 L/h | [10][12] |
| Terminal Half-life (t1/2) | Approximately 48 hours | [2][12][13] |
| Metabolism | Primarily via CYP3A4 and CYP3A5 | [10][14] |
| Excretion | Feces (68%), Urine (14%) | [2] |
Mechanism of Action
Osimertinib is a targeted therapy that potently and selectively inhibits mutant forms of EGFR.[4][15] It forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to irreversible inhibition of the receptor's kinase activity.[4][16] This action blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[16] A key advantage of osimertinib is its selectivity for sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4]
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of osimertinib.
Synthesis of Osimertinib Mesylate
This protocol describes a common synthetic route for osimertinib.[5][17]
-
Friedel-Crafts Arylation: React N-methylindole with dichloropyrimidine to form the 3-pyrazinyl indole (B1671886) intermediate.[17]
-
SNAr Reaction (First): Couple the 3-pyrazinyl indole with a suitable nitroaniline to yield an aminopyrazine intermediate.[17]
-
SNAr Reaction (Second): React the aminopyrazine intermediate with N,N,N'-trimethylethylenediamine.[17]
-
Nitro Reduction: Reduce the nitro group on the triaminated arene intermediate using iron in an acidic medium.[17]
-
Acylation and Elimination: Acylate the resulting amine with 3-chloropropanoyl chloride, followed by an in-situ elimination reaction to form the acrylamide moiety of osimertinib.[5][18]
-
Salt Formation: Treat the final compound with methanesulfonic acid to produce osimertinib mesylate.[5][17]
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of osimertinib against various EGFR kinase domains.[6]
-
Reagents and Materials:
-
Recombinant human EGFR kinase domains (wild-type and mutant forms).
-
ATP and a suitable peptide substrate.
-
Osimertinib stock solution (in DMSO).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a serial dilution of osimertinib in the assay buffer.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted osimertinib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of osimertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blotting for Pathway Analysis
This protocol is used to assess the effect of osimertinib on the phosphorylation of EGFR and its downstream effectors.[19]
-
Cell Culture and Treatment:
-
Culture NSCLC cells harboring relevant EGFR mutations (e.g., H1975: L858R/T790M).
-
Treat the cells with varying concentrations of osimertinib for a specified duration (e.g., 2 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative Data Summary
In Vitro Potency (IC50)
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Source |
| H1975 | L858R/T790M | <15 | [4] |
| PC-9VanR | ex19del/T790M | <15 | [4] |
| Wild-Type EGFR | - | 480–1865 | [4] |
Clinical Efficacy (AURA and AURA2 Studies)
| Parameter | Value | Source |
| Patient Population | Metastatic EGFR T790M mutation–positive NSCLC | [11] |
| Objective Response Rate (ORR) | 57% (95% CI, 50–64; AURA extension) | [11] |
| Objective Response Rate (ORR) | 61% (95% CI, 54–68; AURA2) | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 16. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 17. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]
- 18. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity and Targets of Gefitinib (Iressa)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gefitinib (B1684475) (Iressa®) is a foundational first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) that has played a pivotal role in establishing the paradigm of targeted therapy for Non-Small Cell Lung Cancer (NSCLC).[1] Chemically, it is a synthetic anilinoquinazoline (B1252766) compound (4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline) that functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] This guide provides a detailed technical overview of Gefitinib's mechanism of action, biological targets, quantitative activity, and the experimental protocols used for its characterization.
Core Mechanism of Action: Selective Inhibition of EGFR Tyrosine Kinase
The primary molecular target of Gefitinib is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[3] In normal cellular physiology, the binding of ligands like Epidermal Growth Factor (EGF) to EGFR's extracellular domain induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain.[4] This activation leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][5]
Gefitinib exerts its therapeutic effect by binding to the ATP-binding pocket within the EGFR tyrosine kinase domain.[4][6] This competitive inhibition prevents ATP from binding, thereby blocking receptor autophosphorylation and halting the activation of downstream signaling.[2] The consequence is the inhibition of tumor cell proliferation, suppression of angiogenesis, and induction of apoptosis.[1]
The clinical efficacy of Gefitinib is most pronounced in NSCLC patients whose tumors harbor specific activating mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21.[4][7] These mutations result in a constitutively active kinase, making the cancer cells highly dependent on EGFR signaling and, consequently, more sensitive to its inhibition by Gefitinib.[4]
Visualizing the Mechanism: Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the specific point of intervention by Gefitinib.
Quantitative Data Summary
The biological activity of Gefitinib has been quantified through various in vitro and in vivo studies, as well as clinical trials.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of Gefitinib against the EGFR tyrosine kinase.
| Target Enzyme | Assay Type | IC50 (nM) | Reference(s) |
| EGFR Tyrosine Kinase | Enzymatic Assay | 33 | [8] |
| EGF-stimulated Autophosphorylation | Cellular Assay | 54 | [8] |
Table 2: Cellular Antiproliferative Activity in NSCLC Cell Lines
The sensitivity of NSCLC cell lines to Gefitinib is highly dependent on their EGFR mutation status.
| Cell Line | Cancer Type | EGFR Status | IC50 | Reference(s) |
| PC-9 | NSCLC | Exon 19 Deletion | 77.26 nM | [9] |
| HCC827 | NSCLC | Exon 19 Deletion | 15 nM | [9] |
| H3255 | NSCLC | L858R Mutation | 3 nM | [9] |
| A549 | NSCLC | Wild-type | 19.91 µM | [9] |
| NCI-H1975 | NSCLC | L858R + T790M | 21.46 µM | [9] |
| H1650 | NSCLC | Exon 19 Del, PTEN loss | >10 µM (Resistant) | [9] |
Table 3: Pharmacokinetic Parameters of Gefitinib in Humans (250 mg Oral Dose)
This table outlines the key pharmacokinetic properties of Gefitinib.
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | 57% - 59% | Healthy Volunteers & Patients | [10] |
| Tmax (Time to Peak) | 3 - 7 hours | Patients | [6][11] |
| Cmax (Peak Concentration) | 159 ng/mL (gmean) | Patients | [10] |
| Elimination Half-life (t½) | 28 - 48 hours | General | [6][11] |
| Protein Binding | ~90% | In Bloodstream | [6] |
| Metabolism | Hepatic (primarily CYP3A4) | Liver | [6][12] |
| Excretion | ~86% Feces, <4% Urine | General | [6] |
Table 4: Clinical Efficacy in Advanced NSCLC Patients
Summary of key efficacy endpoints from clinical studies in specific patient populations.
| Study/Patient Group | Treatment Line | Endpoint | Result | Reference(s) |
| EGFR Mutation-Positive | First-Line | Objective Response Rate | 67% - 75% | [7][13] |
| EGFR Mutation-Positive | First-Line | Median Progression-Free Survival | 9.8 - 10.9 months | [7] |
| Pretreated Patients (IDEAL 1) | Second-Line | Objective Response Rate | ~20% | [3] |
| Pretreated Patients (IDEAL 2) | ≥2 Prior Regimens | Objective Response Rate | ~10% | [3] |
| Pretreated Patients (IDEAL 1 & 2) | Second-Line+ | Median Overall Survival | 6 - 8 months | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Gefitinib's biological activity.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the direct inhibitory effect of Gefitinib on the enzymatic activity of purified EGFR kinase.
Methodology Workflow
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of Gefitinib in DMSO, followed by a further dilution in the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[9][14]
-
Reaction Setup: In a 384-well plate, add the diluted Gefitinib solution or DMSO as a vehicle control. Subsequently, add a solution containing the recombinant human EGFR kinase enzyme.[9]
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should be near its Km for EGFR.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[14]
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves first adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding a Kinase Detection Reagent to convert the ADP generated into a luminescent signal.[9][14]
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Analysis: Calculate the percentage of kinase activity inhibition for each Gefitinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[9]
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cell lines treated with Gefitinib, serving as an indicator of cell viability and proliferation.[15]
Methodology Workflow
Detailed Steps:
-
Cell Seeding: Seed NSCLC cells (e.g., HCC827, A549) in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of Gefitinib in a complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing the various concentrations of Gefitinib.[16][17]
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[9]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[15][16]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[16]
Protocol 3: Western Blot Analysis for EGFR Phosphorylation
This protocol is used to assess the effect of Gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins like AKT and ERK.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary) and then pre-treat with various concentrations of Gefitinib for a specified time (e.g., 2 hours) before stimulating with EGF (e.g., 100 ng/mL) for 5-10 minutes.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the BCA assay.[16]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[16][17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR Tyr1068, anti-phospho-Akt Ser473). Also, probe separate blots for total protein levels as a loading control.[9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[16][17]
Conclusion
Gefitinib is a selective EGFR tyrosine kinase inhibitor that has demonstrated significant clinical benefit in a genetically defined subset of NSCLC patients.[18] Its mechanism of action, centered on the competitive inhibition of the EGFR kinase domain, effectively blocks key signaling pathways responsible for tumor growth and survival.[4] The extensive quantitative data from in vitro, in vivo, and clinical studies provide a robust characterization of its biological activity. A thorough understanding of its molecular targets and the experimental methodologies used for its evaluation is essential for the ongoing development of targeted cancer therapies and for devising strategies to overcome mechanisms of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to the Discovery and History of Imatinib
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib (B729), marketed as Gleevec, represents a paradigm shift in cancer therapy, heralding the era of targeted treatments. This document provides an in-depth technical overview of the discovery and history of imatinib, detailing the key experiments that elucidated its mechanism of action and clinical efficacy. It includes structured data, detailed experimental protocols, and visualizations of the critical signaling pathways and experimental workflows, intended for an audience of researchers, scientists, and drug development professionals.
The Genesis of a Targeted Therapy: The Discovery of the Philadelphia Chromosome and BCR-Abl
The story of imatinib begins not in a chemistry lab, but with a fundamental discovery in cytogenetics. In 1960, Peter Nowell and David Hungerford identified an abnormally small chromosome in the white blood cells of patients with Chronic Myeloid Leukemia (CML), which they named the Philadelphia chromosome. It wasn't until 1973 that Janet Rowley discovered this was the result of a translocation between chromosomes 9 and 22, denoted as t(9;22).
The molecular consequence of this translocation was pinpointed in the 1980s: the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. This created a novel fusion gene, BCR-Abl, which encodes a constitutively active tyrosine kinase. This rogue enzyme was identified as the primary driver of CML.
From Concept to Compound: The Development of a Specific Kinase Inhibitor
With a clear molecular target identified, the next challenge was to develop a drug that could specifically inhibit the BCR-Abl kinase without causing widespread toxicity. In the late 1980s and early 1990s, Dr. Brian Druker, then at the Dana-Farber Cancer Institute and later at Oregon Health & Science University, championed the idea that specifically targeting the BCR-Abl kinase could be a viable treatment for CML.
He collaborated with the pharmaceutical company Ciba-Geigy (now Novartis), where biochemist Nicholas Lydon was leading a program to identify protein kinase inhibitors. Through a process of high-throughput screening and medicinal chemistry optimization, a 2-phenylaminopyrimidine derivative, initially known as STI571 and later as imatinib mesylate, was synthesized in 1992. This compound showed high specificity and potent inhibition of the Abl kinase.
Preclinical Validation: Key Experiments and Methodologies
A series of crucial preclinical experiments demonstrated the potential of imatinib.
The initial and most critical experiments were to determine if imatinib could selectively inhibit the BCR-Abl kinase.
Experimental Protocol: In Vitro Kinase Assay
-
Protein Purification: The catalytic domain of the ABL kinase and the full-length BCR-Abl protein were expressed in and purified from E. coli or insect cell systems.
-
Substrate Preparation: A synthetic peptide substrate for the ABL kinase (e.g., a peptide containing a tyrosine residue) was prepared.
-
Kinase Reaction: The purified kinase was incubated with the peptide substrate, ATP (radiolabeled with ³²P), and varying concentrations of imatinib in a suitable buffer.
-
Detection of Phosphorylation: The amount of ³²P incorporated into the peptide substrate was measured, typically by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter.
-
IC₅₀ Determination: The concentration of imatinib required to inhibit 50% of the kinase activity (IC₅₀) was calculated by plotting the percentage of inhibition against the logarithm of the imatinib concentration.
The next step was to determine if the in vitro kinase inhibition translated into an anti-proliferative effect in CML cells.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: BCR-Abl positive cell lines (e.g., K562) and BCR-Abl negative cell lines (as controls) were cultured in appropriate media.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of imatinib concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated controls, and the GI₅₀ (concentration for 50% growth inhibition) was determined.
Quantitative Data Summary
The preclinical studies generated crucial quantitative data that supported the advancement of imatinib into clinical trials.
| Parameter | Target | Value | Reference |
| IC₅₀ (In Vitro Kinase Inhibition) | v-Abl | 0.025 - 0.05 µM | |
| c-Abl | 0.038 µM | ||
| BCR-Abl | 0.025 µM | ||
| Platelet-Derived Growth Factor Receptor (PDGFR) | 0.1 µM | ||
| Stem Cell Factor Receptor (c-Kit) | 0.1 µM | ||
| GI₅₀ (Cell Growth Inhibition) | BCR-Abl positive CML cell lines | 0.25 - 1 µM | |
| BCR-Abl negative cell lines | > 10 µM |
Clinical Trials: A Triumph of Targeted Therapy
The promising preclinical data led to the initiation of clinical trials. The Phase I trial, which began in 1998, showed unprecedented results. Of the 54 CML patients in the chronic phase who were treated with 300 mg or more of imatinib daily, 53 achieved a complete hematologic response. These remarkable results led to the fast-tracking of imatinib's development, and it received FDA approval in May 2001, a mere three years after the start of clinical trials.
Subsequent Phase II and III trials confirmed the high rates of cytogenetic and molecular responses, establishing imatinib as the standard of care for CML.
Visualizing the Mechanism and Workflow
Caption: Imatinib competitively inhibits the ATP binding site of the BCR-Abl kinase, blocking downstream signaling.
Caption: A generalized workflow for the discovery of kinase inhibitors, from initial screening to lead selection.
Conclusion and Future Directions
The development of imatinib is a landmark in the history of medicine, demonstrating the power of understanding the molecular basis of a disease to develop a highly effective and specific therapy. It transformed CML from a fatal disease into a manageable chronic condition for most patients. The success of imatinib has paved the way for the development of numerous other targeted therapies for various cancers and other diseases. The principles of its discovery—identifying a key driver mutation and designing a specific inhibitor—remain a cornerstone of modern drug development.
An In-depth Technical Guide to In Vitro and In Vivo Studies of Rapamycin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the experimental evaluation of Rapamycin (B549165), a potent inhibitor of the mammalian target of rapamycin (mTOR). It covers key in vitro and in vivo methodologies, presents quantitative data in a structured format, and visualizes the core signaling pathway and experimental workflows.
Introduction to Rapamycin
Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus.[1] Initially developed as an antifungal and immunosuppressive agent, its potent antiproliferative effects have established it as a cornerstone tool for cancer research and a clinically relevant therapeutic agent.[1][2] Rapamycin's primary mechanism of action is the inhibition of mTOR, a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4]
Rapamycin exerts its function by first forming a complex with the intracellular protein FK506-binding protein-12 (FKBP12).[5][6] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1), the rapamycin-sensitive complex.[1][5] Inhibition of mTORC1 disrupts downstream signaling, primarily through the dephosphorylation of its two best-characterized substrates: S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis and cell growth.[1][7]
The mTOR Signaling Pathway
The mTOR pathway is a critical signaling node that integrates inputs from growth factors (e.g., Insulin, IGF-1), nutrients (amino acids), and cellular energy status.[3][8] It functions through two distinct multiprotein complexes, mTORC1 and mTORC2.[3][4] Rapamycin primarily inhibits mTORC1, which is acutely sensitive to the drug.[8] mTORC2, which regulates the actin cytoskeleton and activates Akt, is generally considered insensitive to acute rapamycin treatment.[1][8] The inhibition of mTORC1 by the Rapamycin-FKBP12 complex blocks the phosphorylation of S6K1 and 4E-BP1, leading to a reduction in protein synthesis, cell cycle arrest, and induction of autophagy.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. novapublishers.com [novapublishers.com]
- 8. assaygenie.com [assaygenie.com]
Volixibat: A Technical Guide to its Therapeutic Potential in Cholestatic Liver Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volixibat (B1684035) (also known as SHP626) is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2] By selectively blocking the reabsorption of bile acids in the terminal ileum, Volixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in systemic bile acid levels.[1][3] This mechanism of action holds significant promise for the treatment of cholestatic liver diseases, which are characterized by the accumulation of bile acids, leading to debilitating symptoms such as pruritus and progressive liver damage. This document provides a comprehensive overview of the current evidence for Volixibat's therapeutic applications, focusing on its clinical development in Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC), and Intrahepatic Cholestasis of Pregnancy (ICP), with a review of its investigation in Non-alcoholic steatohepatitis (NASH).
Mechanism of Action
Volixibat's therapeutic effect is derived from its potent and selective inhibition of the Ileal Bile Acid Transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) or solute carrier family 10 member 2 (SLC10A2).[4][5] IBAT is the primary protein responsible for the reabsorption of bile acids from the intestine back to the liver.[3] By blocking this transporter, Volixibat effectively breaks the enterohepatic circulation of bile acids, resulting in their increased excretion in feces.[1][3] This leads to a dose-dependent decrease in serum bile acid levels, which is believed to alleviate the symptoms and potentially mitigate the liver damage associated with cholestatic conditions.[1] Furthermore, the reduction in circulating bile acids stimulates the liver to synthesize new bile acids from cholesterol, which may contribute to a reduction in serum cholesterol levels.[4][6]
Potential Therapeutic Applications & Clinical Trial Data
Volixibat has been investigated in several cholestatic liver diseases and NASH. The following sections summarize the key findings from clinical trials.
Primary Biliary Cholangitis (PBC)
PBC is a chronic autoimmune disease characterized by progressive destruction of the small bile ducts within the liver, leading to cholestasis, pruritus, fatigue, and potentially cirrhosis.
Interim results from the Phase 2b VANTAGE study have shown promising results for Volixibat in treating cholestatic pruritus in patients with PBC.[1][7] The study demonstrated a statistically significant improvement in pruritus for patients treated with Volixibat compared to placebo.[7]
| VANTAGE Study (Phase 2b) - Interim Analysis | Volixibat (Combined Doses) | Placebo | P-value |
| Primary Endpoint | |||
| Mean Change in Adult ItchRO from Baseline[2][8] | -3.78 to -3.82 | - | <0.0001 |
| Placebo-Adjusted Difference in ItchRO[1][8] | -2.32 to -2.51 | - | 0.0004 to 0.0026 |
| Secondary Endpoints | |||
| Patients with >50% Reduction in Serum Bile Acids[1][7] | 75% | - | - |
| Improvement in Fatigue[1] | Significant | - | - |
Data from interim analysis of the VANTAGE study. The study is ongoing.
Based on these positive interim results, the U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation to Volixibat for the treatment of cholestatic pruritus in patients with PBC.[7]
Primary Sclerosing Cholangitis (PSC)
PSC is a chronic, progressive liver disease characterized by inflammation and scarring of the bile ducts, leading to cholestasis, pruritus, and an increased risk of cholangiocarcinoma and liver failure.
Volixibat is being evaluated in the Phase 2b VISTAS study for the treatment of pruritus in patients with PSC.[9][10] Enrollment for this study is complete, and top-line results are anticipated in the near future.[11] An interim analysis in June 2024 indicated that the safety and effectiveness of Volixibat met the predefined thresholds to continue the study.[9]
Intrahepatic Cholestasis of Pregnancy (ICP)
ICP is a cholestatic disorder of pregnancy characterized by intense pruritus and elevated serum bile acids, which can pose risks to the fetus.
The Phase 2 OHANA study evaluated the efficacy and safety of Volixibat in patients with ICP.[12] An interim analysis of four patients demonstrated that Volixibat led to meaningful reductions in both serum bile acids and pruritus.[12][13] However, the study was discontinued (B1498344) due to challenges with enrollment.[13][14]
Non-alcoholic Steatohepatitis (NASH)
NASH is a severe form of non-alcoholic fatty liver disease characterized by liver inflammation and damage. The rationale for using Volixibat in NASH was to reduce hepatic cholesterol accumulation by stimulating bile acid synthesis.[4][6]
A Phase 2 study of Volixibat in adults with NASH was terminated due to a lack of efficacy.[15] While the drug demonstrated target engagement through increased serum C4 and decreased serum cholesterol levels, it did not lead to a therapeutic benefit in terms of liver histology or steatosis.[6][15]
| Phase 2 NASH Study - 24-Week Interim Analysis | Volixibat (Any Dose) | Placebo |
| Mean Change in Serum 7α-hydroxy-4-cholesten-3-one (C4) from Baseline | +38.5 ng/ml (SD 53.18) | - |
| Mean Change in Serum Total Cholesterol from Baseline | -14.5 mg/dl (SD 28.32) | - |
| Mean Change in Serum LDL Cholesterol from Baseline | -16.1 mg/dl (SD 25.31) | - |
| Proportion of Patients with ≥2-point Reduction in NAFLD Activity Score without Worsening Fibrosis | 30.0% (n=9/30) | 38.5% (n=5/13) |
Data from a terminated Phase 2 study in adults with NASH.[15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. The following outlines the general design of the key Phase 2b studies for Volixibat.
VANTAGE Study (PBC)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, adaptive Phase 2b study.[16][17]
-
Population: Adults with a confirmed diagnosis of PBC and moderate to severe pruritus.[7][17]
-
Intervention: Patients were randomized to receive Volixibat (20 mg or 80 mg twice daily) or a matching placebo.[2][8]
-
Primary Endpoint: The mean change in the daily itch score from baseline as measured by the Adult ItchRO questionnaire.[2][7]
-
Secondary Endpoints: Safety and tolerability, proportion of patients with a ≥50% reduction in serum bile acids, and changes in fatigue and other quality of life measures.[1][3][7]
VISTAS Study (PSC)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2b study.[9][10]
-
Population: Patients aged 12 years and older with PSC-related pruritus.[11][18]
-
Intervention: Patients were randomized to receive Volixibat (20 mg or 80 mg twice daily) or a matching placebo.[11][18]
-
Primary Endpoint: To evaluate the efficacy of Volixibat in reducing pruritus.[10]
-
Secondary Endpoints: To assess the safety and tolerability of Volixibat and its impact on disease progression.[10]
Safety and Tolerability
Across clinical trials, Volixibat has been generally well-tolerated. The most common treatment-emergent adverse event is diarrhea, which is typically mild to moderate in severity.[1][15] In the VANTAGE study, no new safety signals were observed, and adverse events were similar between the 20 mg and 80 mg treatment groups.[1][7]
Conclusion
Volixibat represents a promising therapeutic agent for the management of cholestatic pruritus in patients with PBC and potentially PSC. Its targeted mechanism of action, which directly addresses the underlying pathophysiology of bile acid accumulation, has been validated in clinical trials through significant reductions in both pruritus and serum bile acid levels. While its development for NASH was unsuccessful, the strong efficacy signals in cholestatic conditions underscore its potential to address a significant unmet medical need. Ongoing clinical trials will further delineate the long-term safety and efficacy of Volixibat in these patient populations.
References
- 1. mirumpharma.com [mirumpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. mirumclinicaltrials.com [mirumclinicaltrials.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Volixibat - Wikipedia [en.wikipedia.org]
- 6. mirumpharma.com [mirumpharma.com]
- 7. hcplive.com [hcplive.com]
- 8. VANTAGE: Promising data of volixibat in cholestatic pruritus - Medical Conferences [conferences.medicom-publishers.com]
- 9. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. liverdiseasenews.com [liverdiseasenews.com]
- 12. Mirum Pharmaceuticals Presents New Data at The Liver Meeting® - BioSpace [biospace.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Intrahepatic Cholestasis of Pregnancy - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 15. Volixibat in adults with non-alcoholic steatohepatitis: 24-week interim analysis from a randomized, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mirumpharma.com [mirumpharma.com]
- 18. A Randomized Double-Blind Placebo-Controlled Study to Evaluate the Efficacy and Safety of Volixibat in the Treatment of Cholestatic Pruritus in Patients with Primary Sclerosing Cholangitis (VISTAS) | Joint Clinical Trials Office [jcto.weill.cornell.edu]
Toxicological Profile and Safety Data: Acetylsalicylic Acid (Aspirin)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the toxicological profile and safety data for Acetylsalicylic Acid (ASA), commonly known as Aspirin. The information is compiled from non-clinical and clinical data, focusing on key toxicological endpoints relevant to drug development and safety assessment.
Acute Toxicity
Acute toxicity studies are designed to evaluate the adverse effects occurring within a short time after administration of a single dose of a substance.[1] The median lethal dose (LD50) is a primary endpoint of these studies. For Aspirin, the LD50 varies depending on the species and route of administration. Overdose symptoms include nausea, vomiting, tinnitus, vertigo, and in severe cases, metabolic acidosis, seizures, and coma.[2][3]
Table 1: Acute Toxicity of Acetylsalicylic Acid
| Species | Route of Administration | LD50 Value |
|---|---|---|
| Rat | Oral | 200 mg/kg[4][5] |
| Rat | Oral | ~1500 mg/kg[6] |
| Rat | Oral | 1000 mg/kg[7] |
| Mouse | Oral | 815 mg/kg[7] |
| Rat | Intraperitoneal | 390 mg/kg[7] |
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance by classifying it into a defined toxicity class based on mortality data.[8][9]
Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher fixed dose level or stopping the test.[10][11]
Methodology:
-
Test Animals: Healthy, young adult rodents (typically female rats) are used.[8] Animals are acclimatized for at least five days before dosing.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[8] Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically administered via gavage. The vehicle should be inert (e.g., water).[8]
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) is selected based on prior information.
-
A group of 3 animals is dosed.
-
If mortality occurs in 2 or 3 animals, the test is repeated at a lower dose level. If 0 or 1 animal dies, the test is repeated at a higher dose level.
-
This process continues until the criteria for classification are met.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
References
- 1. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Salicylates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. whs.rocklinusd.org [whs.rocklinusd.org]
- 6. fishersci.com [fishersci.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
[Compound Name] spectroscopic data (NMR, mass spec, IR)
An In-depth Technical Guide to the Spectroscopic Analysis of Acetylsalicylic Acid (Aspirin)
Introduction
Acetylsalicylic acid, commonly known as aspirin (B1665792), is a cornerstone of modern medicine, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its efficacy is intrinsically linked to its chemical structure. For researchers, scientists, and professionals in drug development, a thorough understanding of its structural and chemical properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for the structural elucidation and quality control of aspirin. This guide provides a detailed overview of the spectroscopic data of acetylsalicylic acid and the experimental protocols for acquiring this information.
Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for acetylsalicylic acid are summarized in the tables below for straightforward comparison and reference.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃ (Deuterated Chloroform) Standard: TMS (Tetramethylsilane) at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.4 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| 8.12 | Doublet of doublets | 1H | Aromatic proton (H-6) |
| 7.60 | Triplet of doublets | 1H | Aromatic proton (H-4) |
| 7.35 | Triplet of doublets | 1H | Aromatic proton (H-5) |
| 7.13 | Doublet of doublets | 1H | Aromatic proton (H-3) |
| 2.35 | Singlet | 3H | Methyl protons (-COCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃/DMSO-d₆[1] Standard: TMS (Tetramethylsilane) at 0.00 ppm
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 170.5 | Quaternary | Carboxylic acid carbonyl (C=O) |
| 169.8 | Quaternary | Ester carbonyl (C=O) |
| 151.2 | Quaternary | Aromatic carbon (C-2) |
| 134.5 | Tertiary | Aromatic carbon (CH) |
| 132.3 | Tertiary | Aromatic carbon (CH) |
| 126.2 | Tertiary | Aromatic carbon (CH) |
| 124.0 | Quaternary | Aromatic carbon (C-1) |
| 122.4 | Tertiary | Aromatic carbon (CH) |
| 21.1 | Primary | Methyl carbon (-CH₃) |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 180 | Moderate | [M]⁺ (Molecular Ion) |
| 163 | Low | [M - OH]⁺ |
| 138 | Moderate | [M - C₂H₂O]⁺ (Loss of ketene) |
| 120 | High | [M - C₂H₂O - H₂O]⁺ |
| 92 | Moderate | [C₆H₄O]⁺ (Loss of CO from m/z 120)[2] |
| 43 | High | [CH₃CO]⁺ (Acetyl cation) |
Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet or Thin Solid Film
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| 1753 | Strong | C=O stretch of the ester[3] |
| 1689 | Strong | C=O stretch of the carboxylic acid[3] |
| 1608 | Medium | C=C stretch of the aromatic ring[3] |
| 1308 | Strong | C-O stretch of the ester and O-H bend of the carboxylic acid |
| 1185 | Strong | C-O stretch of the ester |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of acetylsalicylic acid.
Materials and Equipment:
-
Acetylsalicylic acid sample (5-25 mg for ¹H, 20-50 mg for ¹³C)[4]
-
NMR tube (5 mm diameter)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[5]
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (e.g., 400 MHz or higher)[6]
-
Pipettes and vial
Procedure:
-
Sample Preparation: Accurately weigh the acetylsalicylic acid sample and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.[4] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a depth of about 4-5 cm.[4]
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
-
Spectrometer Tuning and Shimming: The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.
-
Data Acquisition for ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 45° or 90° pulse).[7]
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of acetylsalicylic acid.
Materials and Equipment:
-
Acetylsalicylic acid sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the acetylsalicylic acid sample in a suitable volatile solvent.
-
Introduction into the Mass Spectrometer: The sample is introduced into the ion source. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a chromatographic column before entering the MS.
-
Ionization: In the ion source (e.g., EI), the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.[8] The detector generates a signal proportional to the number of ions striking it.[8]
-
Data Acquisition and Processing:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in acetylsalicylic acid.
Materials and Equipment:
-
Acetylsalicylic acid sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid acetylsalicylic acid sample with about 100-200 mg of dry KBr powder in an agate mortar.[10] The mixture should be ground to a fine, uniform powder to minimize light scattering.[10]
-
Pellet Formation: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[10]
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Alternative Procedure (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[11]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[11]
-
Mount the plate in the spectrometer and acquire the spectrum as described above.[11]
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques for compound identification.
Caption: General workflow for spectroscopic analysis from sample preparation to structural elucidation.
Caption: Logical flow of information from different spectroscopic techniques to final compound identification.
References
- 1. spectrabase.com [spectrabase.com]
- 2. organic chemistry - What is the structure of 92 m/z fragment for aspirin - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. waters.com [waters.com]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Initial Findings and Preliminary Research on Miricetin: A Technical Guide
Introduction
Miricetin is a naturally occurring flavonoid, a class of polyphenolic compounds, found in various vegetables, fruits, nuts, berries, and beverages like tea and red wine.[1] Structurally similar to other flavonols like fisetin, luteolin, and quercetin, miricetin has garnered significant attention from the scientific community for its potent antioxidant properties and a wide array of potential therapeutic applications.[1][2] Preliminary research, based on extensive in vitro and in vivo studies, has highlighted its promising role as an anti-inflammatory, anticancer, and neuroprotective agent.[2][3][4][5][6][7] This technical guide provides an in-depth overview of the initial findings and preliminary research on miricetin, focusing on its core biochemical properties, effects on key signaling pathways, and a summary of quantitative data from various studies.
Biochemical Properties and Mechanisms of Action
Miricetin's diverse biological activities stem from its chemical structure, which allows it to act as a potent antioxidant by scavenging reactive oxygen species (ROS) and chelating intracellular transition metal ions that can generate ROS.[1] It can also enhance the effects of other antioxidants by inducing enzymes like glutathione (B108866) S-transferase (GST).[1] Beyond its antioxidant capacity, miricetin directly interacts with and modulates the activity of numerous cellular proteins, including enzymes and transcription factors, thereby influencing a variety of signaling pathways.[1][8]
Anti-inflammatory Effects: Miricetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[1] This is achieved through the downregulation of transcription factors and mediators involved in their production.[1] Studies have shown its ability to reduce edema in animal models and interfere with inflammatory signal pathways by inhibiting various kinases.[1][9]
Anticancer Potential: A substantial body of research points to miricetin's potential as an anticancer agent.[3][4][5][10] Its multifaceted mechanism of action in cancer includes inducing apoptosis (programmed cell death), inhibiting cell proliferation and angiogenesis (the formation of new blood vessels that feed tumors), and preventing metastasis.[3][5] Miricetin has been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[3][8]
Neuroprotective Effects: Preliminary studies suggest that miricetin possesses neuroprotective properties. It has been shown to protect neurons from oxidative stress-induced damage.[1][6] The proposed mechanisms for its neuroprotective action include the prevention of oxidative stress, reduction of intracellular calcium accumulation, and inhibition of apoptosis.[6][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various preliminary studies on miricetin, providing insights into its potency and efficacy in different experimental models.
Table 1: In Vitro Anticancer Activity of Miricetin
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A549 | Lung Cancer | Growth Inhibition | 73 μg/mL | [3] |
| HCT-15 | Colon Cancer | Cell Viability Reduction | 70% decrease at 100 μM | [3] |
| Hep3B | Hepatocellular Carcinoma | IC50 (24h) | 252.2 μM | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 (48h) | 163.9 μM | [3] |
| JAR | Choriocarcinoma | Invasion Suppression | ~90% at 20 mM | [3] |
| JEG-3 | Choriocarcinoma | Invasion Suppression | ~90% at 20 mM | [3] |
| OVCAR-3 | Cisplatin-Resistant Ovarian Cancer | Cytotoxicity | Greater than cisplatin | [12] |
| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | Cytotoxicity | Greater than cisplatin | [12] |
Table 2: In Vivo Anti-Metastatic and Anti-inflammatory Activity of Miricetin
| Animal Model | Condition | Dosage | Effect | Reference |
| Mice | Tumor Metastasis | 50 mg/kg | 82% reduction in tumor metastasis | [5] |
| Rats | Carrageenan-induced paw edema | Not specified | Significant inhibition | [1][9] |
| Mice | Xylene-induced ear edema | Not specified | Significant inhibition | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. While specific protocols can vary between laboratories, the following provides a general overview of the methods used in the preliminary research on miricetin.
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of miricetin for specified durations (e.g., 24, 48 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability, and IC50 values (the concentration required to inhibit 50% of cell growth) are calculated.
-
Trypan Blue Exclusion Assay: Cells are treated with miricetin, harvested, and stained with trypan blue. The percentage of viable (unstained) versus non-viable (blue) cells is determined by counting under a microscope.
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Miricetin-treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. This method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic cells.
-
Western Blotting for Apoptotic Markers: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The expression levels of key apoptosis-related proteins such as Bax, Bcl-2, caspases, and PARP are detected using specific antibodies.
Cell Invasion and Migration Assays:
-
Transwell Invasion Assay (Boyden Chamber Assay): Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. After incubation with miricetin, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the membrane is quantified.
Animal Studies:
-
Tumor Xenograft Models: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with miricetin (e.g., via oral gavage or intraperitoneal injection). Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.
-
Metastasis Models: Cancer cells are injected intravenously into the tail vein of mice. The mice are then treated with miricetin. After a set period, the lungs or other organs are harvested to quantify the number and size of metastatic nodules.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by miricetin.
The initial findings and preliminary research on miricetin strongly suggest its potential as a valuable therapeutic agent for a range of diseases, particularly cancer and inflammatory conditions. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. However, it is crucial to note that much of the current data is from preclinical studies. Further research, including well-designed clinical trials, is necessary to fully elucidate its efficacy, safety, and optimal therapeutic applications in humans. The detailed experimental protocols and quantitative data summarized in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to build upon in their future investigations of this promising natural compound.
References
- 1. Myricetin - Wikipedia [en.wikipedia.org]
- 2. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways | MDPI [mdpi.com]
- 4. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myricetin: a potential plant-derived anticancer bioactive compound-an updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Istradefylline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific literature on Istradefylline (trade name Nourianz™), a first-in-class adenosine (B11128) A2A receptor antagonist.[1] It is approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease (PD) experiencing "off" episodes.[2][3] This document delves into the core pharmacology of Istradefylline, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.
Mechanism of Action
Istradefylline is a selective antagonist of the adenosine A2A receptor.[4][5] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a motor control imbalance in the basal ganglia.[6] Adenosine A2A receptors are highly concentrated in the striatum, a key component of the basal ganglia, where they are co-localized with dopamine (B1211576) D2 receptors on medium spiny neurons of the indirect pathway.[2]
Under normal physiological conditions, adenosine acts as an inhibitory neuromodulator, counteracting the effects of dopamine.[6] In the dopamine-depleted state of Parkinson's disease, the inhibitory influence of adenosine on the indirect pathway becomes more pronounced, contributing to motor symptoms.[6][7] Istradefylline works by blocking these adenosine A2A receptors, thereby reducing the excessive activity of the indirect pathway and helping to restore motor control.[6][8] This non-dopaminergic approach provides a novel strategy for managing motor fluctuations in Parkinson's disease.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for Istradefylline, compiled from various sources.
Table 1: Pharmacokinetic Parameters of Istradefylline
| Parameter | Value | Reference |
| Absorption | ||
| Time to Maximum Concentration (Tmax) | ~4 hours (fasting) | [9][10] |
| Effect of Food (high-fat meal) | AUC increased 1.25-fold, Cmax increased 1.64-fold | [10] |
| Distribution | ||
| Plasma Protein Binding | ~98% | [10] |
| Apparent Volume of Distribution (Vd/F) | 450 - 670 L | [11] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4, CYP1A1 | [9][11] |
| Elimination | ||
| Mean Terminal Half-life | ~83 hours | [9] |
| Mean Steady-state Apparent Clearance | 4 - 6 L/hour | [11] |
| Excretion | ~48% in feces, ~39% in urine | [2] |
Table 2: Efficacy of Istradefylline in Clinical Trials (Adjunct to Levodopa/Carbidopa)
| Study Dose | Reduction in Daily "Off" Time (vs. Placebo) | Reference |
| 20 mg/day | 0.64 - 0.76 hours | [9][12] |
| 40 mg/day | 0.74 - 1.2 hours | [9][13] |
| 60 mg/day | 0.77 hours | [9] |
Table 3: Binding Affinities (Ki) of Istradefylline
| Receptor | Species | Ki (nM) | Reference |
| Adenosine A2A Receptor | Human | 9.12 | [14][15] |
| Rat | 1.57 | [14][15] | |
| Mouse | 1.87 | [14][15] | |
| - | 2.2 | [14][15] | |
| Adenosine A1 Receptor | Human | >287 | [14][15] |
| Rat | 50.9 | [14][15] | |
| Mouse | 105.02 | [14][15] | |
| - | 150 | [14][15] | |
| Adenosine A3 Receptor | Human | >681 | [14][15] |
Table 4: Common Adverse Events in Clinical Trials (% incidence)
| Adverse Event | Istradefylline 20 mg/day | Istradefylline 40 mg/day | Placebo | Reference |
| Dyskinesia | 16.1 | 17.7 | 9.6 | [13] |
| Dizziness | Not specified | Not specified | Not specified | [3][9] |
| Constipation | Not specified | Not specified | Not specified | [3][9] |
| Nausea | 8.3 | Not specified | 5.3 | [16] |
| Hallucinations | Not specified | Not specified | Not specified | [3][9] |
| Insomnia | Not specified | Not specified | Not specified | [3][9] |
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary or vary between laboratories. However, the following outlines the general methodologies for key experiments used to characterize Istradefylline.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Istradefylline for adenosine receptors.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human adenosine A1, A2A, or A3 receptor.
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]ZM241385 for A2A receptors) and varying concentrations of Istradefylline.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Istradefylline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Microdialysis in Animal Models of Parkinson's Disease
-
Objective: To assess the effect of Istradefylline on neurotransmitter levels in the basal ganglia.
-
General Protocol:
-
Animal Model: Use a validated animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat or the MPTP-treated primate.
-
Probe Implantation: Surgically implant a microdialysis probe into the striatum of the anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of Istradefylline.
-
Neurotransmitter Analysis: Analyze the concentrations of neurotransmitters (e.g., dopamine, glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Compare the neurotransmitter levels before and after Istradefylline treatment to determine its effect on neurotransmission.
-
3. Behavioral Assessment in Animal Models of Parkinson's Disease
-
Objective: To evaluate the efficacy of Istradefylline in reversing motor deficits.
-
General Protocol:
-
Animal Model: Utilize an appropriate animal model of Parkinson's disease (e.g., reserpine-induced catalepsy in rodents, MPTP-treated primates).
-
Drug Administration: Administer Istradefylline, often in combination with a sub-threshold dose of levodopa, to the animals.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor function. These may include:
-
Rodents: Rotarod test (motor coordination), cylinder test (forelimb akinesia), open field test (locomotor activity).
-
Primates: Clinical rating scales for parkinsonian disability, assessment of locomotor activity.
-
-
Data Analysis: Score the behavioral tests and compare the performance of Istradefylline-treated animals to placebo- and/or levodopa-treated control groups.
-
Visualizations
The following diagrams illustrate the signaling pathway of Istradefylline and a typical experimental workflow.
References
- 1. Istradefylline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. neuropharmac.com [neuropharmac.com]
- 4. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 5. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 7. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]
- 8. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. nourianz.com [nourianz.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ibrutinib in Chronic Lymphocytic Leukemia (CLL) Research
Introduction
Ibrutinib (B1684441) is a first-in-class, oral, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1] In Chronic Lymphocytic Leukemia (CLL), a malignancy characterized by the accumulation of mature B-cells, the BCR pathway is often constitutively active, promoting cancer cell survival and proliferation.[2][3] Ibrutinib covalently binds to the Cys-481 residue of BTK, leading to sustained inhibition of its kinase activity.[2][3] This action disrupts downstream signaling pathways, including NF-κB, ERK, and AKT, thereby inhibiting CLL cell growth, adhesion, migration, and survival.[1][2][4][5] These application notes provide an overview of the experimental protocols to evaluate the efficacy and mechanism of action of Ibrutinib in CLL research.
Mechanism of Action
Ibrutinib's primary mechanism of action is the irreversible inhibition of BTK.[1] This inhibition disrupts several key cellular processes in CLL cells:
-
Inhibition of Proliferation and Survival: By blocking BCR signaling, Ibrutinib inhibits downstream pathways that promote cell cycle progression and survival, leading to a reduction in tumor proliferation.[2][6]
-
Inhibition of Adhesion and Trafficking: Ibrutinib interferes with the interaction between CLL cells and the protective tumor microenvironment by inhibiting chemokine-controlled adhesion and migration.[4][6] This leads to the mobilization of CLL cells from lymph nodes and bone marrow into the peripheral blood.[1][7]
-
Induction of Apoptosis: While Ibrutinib has a modest direct pro-apoptotic effect in vitro, its disruption of microenvironmental support renders CLL cells more susceptible to apoptosis.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Ibrutinib in CLL.
Table 1: In Vitro Efficacy of Ibrutinib in CLL
| Parameter | Value | Cell Type/Conditions | Reference |
| IC50 (Apoptosis) | 0.4 μM - 9.7 μM | Primary CLL samples | [9] |
| BTK Occupancy | Complete at doses ≥ 2.5 mg/kg | In vivo (patients) | [4] |
| Inhibition of Adhesion | Significant reduction in migration towards CCL19, CXCL12, and CXCL13 | Primary CLL cells | [10] |
| Apoptosis Rate | <10% at 500 nM | Primary CLL cells | [11] |
| Viability Reduction | ~12% in vivo | NSG mice with CLL xenografts | [12] |
Table 2: Clinical Efficacy of Ibrutinib in CLL
| Parameter | Value | Patient Population | Reference |
| Overall Response Rate (ORR) | 71% | Relapsed/refractory and treatment-naïve elderly | [2] |
| ORR (with del17p) | 64% | Relapsed/refractory | [13] |
| ORR (treatment-naïve with del17p) | 97% | Treatment-naïve | [13] |
| 24-month Progression-Free Survival (with del17p) | 63% | Relapsed/refractory | [13] |
| 24-month Overall Survival (with del17p) | 75% | Relapsed/refractory | [13] |
Experimental Protocols
This protocol determines the effect of Ibrutinib on the viability of CLL cells.
Materials:
-
Primary CLL cells or CLL cell lines (e.g., MEC-1, MEC-2)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Ibrutinib (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of Ibrutinib in culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Add 100 µL of the Ibrutinib dilutions or control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
This protocol quantifies the induction of apoptosis in CLL cells by Ibrutinib.
Materials:
-
CLL cells
-
Ibrutinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat CLL cells with various concentrations of Ibrutinib (e.g., 100 nM, 500 nM, 1 µM) for 48 hours. Include a DMSO control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
This protocol assesses the inhibition of BTK phosphorylation by Ibrutinib.
Materials:
-
CLL cells
-
Ibrutinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat CLL cells with Ibrutinib for 1-2 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
Visualizations
Caption: Ibrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.
Caption: Workflow for evaluating the in vitro effects of Ibrutinib on CLL cells.
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in CLL [frontiersin.org]
- 4. Ibrutinib: A New Frontier in the Treatment of Chronic Lymphocytic Leukemia by Bruton’s Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imbruvicahcp.com [imbruvicahcp.com]
- 7. youtube.com [youtube.com]
- 8. Bruton’s tyrosine kinase inhibition increases BCL-2 dependence and enhances sensitivity to venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lymphocyte migration and retention properties affected by ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Rapamycin in Cell Culture
1. Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus.[1] It is a highly specific and potent inhibitor of the serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR).[2] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients, energy status, and growth factors.[3][4] Due to its critical role in cellular processes, Rapamycin is extensively used as a tool in cell culture to study autophagy, cell cycle progression, and protein synthesis, and has therapeutic applications as an immunosuppressant and anti-cancer agent.[1][2][5]
2. Mechanism of Action
Rapamycin exerts its inhibitory effects by first forming a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[2][6] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[7] This action specifically and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes in which mTOR exists (the other being mTORC2).[3][5]
mTORC1 is sensitive to Rapamycin, while mTORC2 is generally considered insensitive, although long-term exposure can inhibit mTORC2 assembly in some cell lines.[5][6] The inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors, primarily the S6 kinase 1 (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][8] The dephosphorylation of these targets leads to a reduction in protein synthesis and ribosome biogenesis, resulting in cell growth arrest (typically in the G1 phase) and the induction of autophagy, a catabolic process for cellular recycling.[2][9][10]
3. Key Applications in Cell Culture
-
Induction of Autophagy: Rapamycin is a standard positive control for inducing autophagy. By inhibiting mTORC1, it mimics a state of cellular starvation, which removes the inhibitory phosphorylation of key autophagy-initiating proteins like ULK1 and ATG13, triggering the formation of autophagosomes.[4][6][11]
-
Cancer Research: The mTOR pathway is frequently hyperactivated in various cancers.[5] Rapamycin and its analogs (rapalogs) are used to study the effects of mTORC1 inhibition on cancer cell proliferation, viability, and apoptosis.[1][10] It typically causes a G1 phase cell cycle arrest.[2]
-
Immunology: Rapamycin has potent immunosuppressive properties and is used in research to study T-cell activation and proliferation.[1][12]
Data Presentation: Recommended Concentrations
The optimal working concentration of Rapamycin is highly dependent on the cell line, treatment duration, and the specific biological question. It is strongly recommended to perform a dose-response and time-course experiment for each new cell line and application.
| Application | Cell Line(s) | Working Concentration | Incubation Time | Expected Effect & Key Readouts |
| mTORC1 Inhibition | HEK293, 3T3-L1, Astrocytoma cells | 0.1 nM - 100 nM | 1 - 24 hours | Decreased phosphorylation of p70S6K (Thr389) and 4E-BP1 (Thr37/46).[8][13][14] |
| Autophagy Induction | HeLa, MCF-7, SH-SY5Y, A549, hBM-MSCs | 25 nM - 500 nM | 6 - 48 hours | Increased LC3-II/LC3-I ratio, formation of GFP-LC3 puncta, decreased p62 levels.[11][15][16] |
| Inhibition of Proliferation | Venous Malformation ECs, Melanoma M14 cells | 10 nM - 100 nM | 24 - 72 hours | Reduced cell viability (MTT assay), G1 cell cycle arrest.[10][16] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
Proper preparation and storage of Rapamycin are critical for experimental reproducibility. Rapamycin is poorly soluble in water and should be dissolved in an organic solvent.[12][17]
Materials:
-
Rapamycin powder (MW: 914.17 g/mol )[6]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of Rapamycin powder in a sterile tube.
-
Add 1 mL of high-quality, anhydrous DMSO.[18]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[19]
-
Dispense into single-use, light-protected aliquots (e.g., 10 µL) and store at -20°C or -80°C for up to 3 months.[18] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Important: To avoid precipitation, add the pre-warmed (37°C) cell culture medium to the DMSO stock aliquot, not the other way around.[19]
-
For a final concentration of 100 nM in 10 mL of medium, first create an intermediate dilution. For example, add 1 µL of 10 mM stock to 999 µL of pre-warmed medium to make a 10 µM solution. Vortex gently.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed medium to achieve the final 100 nM concentration.
-
Mix thoroughly by gentle inversion before adding to the cells.
-
Always prepare a vehicle control using the same final concentration of DMSO that is in the experimental condition (e.g., 0.1% DMSO).
-
Protocol 2: Analysis of mTORC1 Pathway Inhibition by Western Blot
This protocol details how to confirm the on-target effect of Rapamycin by measuring the phosphorylation status of mTORC1 downstream targets.
Materials:
-
Cells cultured in 6-well plates (70-80% confluent)
-
Rapamycin working solution and vehicle control medium
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-Actin or GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
PVDF membrane and Western blot equipment
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment:
-
Aspirate old medium from cells and replace with medium containing the desired concentration of Rapamycin or vehicle (DMSO).
-
Incubate for the desired time (e.g., 1, 6, or 24 hours) at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Place the culture plate on ice. Aspirate the medium and wash cells once with ice-cold PBS.[20]
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[21]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the clear supernatant to a new tube.[21]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 20-30 µg of protein) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[20]
-
-
SDS-PAGE and Western Blotting:
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[22]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22][23]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash three times with TBST.
-
Detect bands using an ECL reagent and an imaging system.[21]
-
-
Expected Results: A significant decrease in the ratio of phospho-p70S6K to total p70S6K and phospho-4E-BP1 to total 4E-BP1 should be observed in Rapamycin-treated cells compared to the vehicle control.[24][25]
Protocol 3: Induction and Detection of Autophagy via LC3-II Conversion
A hallmark of autophagy is the conversion of the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the autophagosome membrane-bound, lipidated form (LC3-II).[26] This can be detected by Western blot as a shift in molecular weight.
Materials:
-
Same as Protocol 2, with the following primary antibody change:
-
Primary antibody: anti-LC3B (recognizes both LC3-I and LC3-II)
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from Protocol 2. A typical treatment time for autophagy induction is 6-24 hours.[11]
-
Western Blotting: Follow steps 3 and 4 from Protocol 2. Use a polyacrylamide gel with a higher percentage (e.g., 15%) or a gradient gel for better separation of the LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa) bands.
-
Expected Results: In Rapamycin-treated cells, an increase in the amount of the faster-migrating LC3-II band relative to the LC3-I band is indicative of autophagy induction.[15][27] The ratio of LC3-II/LC3-I or LC3-II/Actin is often quantified to measure autophagic flux.
Mandatory Visualizations
Caption: Rapamycin inhibits the mTORC1 signaling pathway.
Caption: Standard workflow for Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. invivogen.com [invivogen.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. Inhibition of insulin signaling and adipogenesis by rapamycin: effect on phosphorylation of p70 S6 kinase vs eIF4E-BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Rapamycin inhibits substance P-induced protein synthesis and phosphorylation of PHAS-I (4E-BP1) and p70 S6 kinase (p70(S6K)) in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetechindia.com [lifetechindia.com]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. オートファジー検出 [promega.jp]
- 27. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
[Compound Name] dosage and administration guidelines
Please provide the specific name of the compound you wish for me to research. The placeholder "[Compound Name]" needs to be replaced with a concrete scientific or medical term for me to proceed with generating the detailed Application Notes and Protocols as you have outlined.
Once you provide the compound name, I will be able to perform the necessary research and generate the following:
-
Detailed Application Notes and Protocols: A comprehensive document tailored to researchers, scientists, and drug development professionals.
-
Data Presentation: All quantitative data will be summarized in clearly structured tables for easy comparison.
-
Experimental Protocols: Detailed methodologies for all key experiments will be provided.
-
Mandatory Visualizations: Diagrams for all described signaling pathways, experimental workflows, or logical relationships will be created using Graphviz (DOT language), adhering to your specified formatting and color-coding rules.
I am ready to proceed as soon as you provide the name of the compound.
Application Notes and Protocols for Protein Interaction Studies Using Biotin-Based Proximity Labeling
Topic: Biotin (B1667282) for Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is crucial for understanding cellular functions, signaling pathways, and disease mechanisms. Biotinylation, the covalent attachment of biotin to proteins, has become a powerful tool for mapping these complex networks. Proximity-dependent biotin identification (BioID) is a technique that utilizes a promiscuous biotin ligase fused to a protein of interest ("bait") to biotinylate nearby proteins ("prey") within a living cell.[1][2] This method allows for the identification of not only stable interactions but also transient and weak associations that are often missed by traditional techniques.[1][3] The biotinylated proteins can then be isolated with high specificity using streptavidin affinity purification and identified by mass spectrometry.[1][2][3]
These application notes provide a comprehensive overview of the BioID methodology, including detailed experimental protocols and data interpretation guidelines. We use the study of the caveolar protein cavin1 as an example to illustrate the application of BioID in elucidating a protein's interactome.
Data Presentation: Cavin1 Interactome Identified by BioID
The following table summarizes quantitative data from a BioID study that identified potential interaction partners for cavin1. The enrichment scores were calculated by dividing the number of unique peptides identified for each protein in the cavin1-BirA* sample by one plus the sum of unique peptides for that same protein in all negative control samples.[2]
| Prey Protein | Gene Symbol | Function/Association | Normalized Enrichment Score |
| Caveolin-1 (B1176169) | CAV1 | Core caveolae structural protein | 1.00 |
| CD2-associated protein | CD2AP | Adapter protein involved in cytoskeletal organization | 1.25 |
| Cold shock domain-containing protein E1 | CSDE1 | RNA-binding protein, regulates translation | 1.50 |
| Filamin-A | FLNA | Actin-binding protein, crosslinks actin filaments | 0.85 |
| Vimentin | VIM | Intermediate filament protein, cytoskeletal integrity | 0.78 |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | Small GTPase, regulates cell motility and actin dynamics | 0.65 |
| Annexin A2 | ANXA2 | Calcium-dependent phospholipid-binding protein | 1.10 |
| 14-3-3 protein zeta/delta | YWHAZ | Adapter protein, involved in signal transduction | 0.95 |
Note: The enrichment scores are normalized to that of caveolin-1 for comparison across experiments. Higher scores indicate a higher likelihood of being a true proximate protein.
Experimental Protocols
Part 1: Generation of a Stable Cell Line Expressing the BioID Fusion Protein
This part of the protocol describes the creation of a stable cell line expressing the bait protein fused to the promiscuous biotin ligase (BirA*).
1.1. Vector Construction:
-
Obtain a suitable expression vector containing the BirA* coding sequence.
-
Using standard molecular cloning techniques, ligate the cDNA of the bait protein (e.g., cavin1) in-frame with the BirA* sequence. The orientation of the fusion (N- or C-terminal tag) should be chosen based on known functional domains of the bait protein to minimize interference with its natural function.[1]
1.2. Cell Culture and Transfection:
-
Culture the chosen mammalian cell line (e.g., HeLa or HEK293) in complete growth medium.[3]
-
On the day before transfection, seed the cells in 6-well plates to reach 70-80% confluency on the day of transfection.[4]
-
Transfect the cells with the BioID fusion protein expression vector using a suitable transfection reagent according to the manufacturer's protocol.[3][4]
-
As a negative control, transfect a separate set of cells with a vector expressing BirA* alone.[5]
1.3. Generation of Stable Cell Line:
-
48 hours post-transfection, begin selection of stably transfected cells by adding the appropriate antibiotic (e.g., G418 or puromycin) to the culture medium.
-
Culture the cells under selection pressure, replacing the medium every 3-4 days, until antibiotic-resistant colonies appear.
-
Expand individual resistant colonies or a pool of colonies to establish a stable cell line.
1.4. Validation of Fusion Protein Expression and Function:
-
Immunofluorescence:
-
Plate the stable cell line on coverslips.
-
Add 50 µM biotin to the medium and incubate for 24 hours.[1]
-
Fix, permeabilize, and stain the cells with an antibody against the fusion tag (e.g., Myc or HA) and fluorescently labeled streptavidin to visualize the fusion protein and biotinylated proteins, respectively.[3]
-
Confirm the correct subcellular localization of the fusion protein and proximity-dependent biotinylation.[3]
-
-
Western Blotting:
-
Lyse the cells and perform a Western blot analysis using an antibody against the fusion tag to confirm the expression of the full-length fusion protein.
-
Probe a separate blot with horseradish peroxidase (HRP)-conjugated streptavidin to verify biotinylation activity.[1]
-
Part 2: Large-Scale BioID Pull-Down for Mass Spectrometry
This protocol outlines the steps for large-scale biotin labeling, cell lysis, and affinity purification of biotinylated proteins for subsequent identification by mass spectrometry.
2.1. Biotin Labeling:
-
Plate the stable cell line expressing the BioID fusion protein and the control cell line (expressing BirA* alone) on four 10-cm dishes per condition.[6]
-
When the cells reach approximately 80% confluency, add fresh complete medium containing 50 µM biotin.[6]
-
Incubate the cells for 16-24 hours. The optimal incubation time may need to be determined empirically.[6]
2.2. Cell Lysis:
-
Aspirate the medium and wash the cells twice with 5 ml of room-temperature phosphate-buffered saline (PBS).[1]
-
Lyse the cells by adding 540 µl of lysis buffer (8 M urea (B33335) in 50 mM Tris-HCl, pH 7.4, with 1 mM DTT and protease inhibitors) per dish. Scrape the cells and collect the lysate.[1][3]
-
Add 120 µl of 20% Triton X-100 to the lysate and sonicate to shear DNA and reduce viscosity.[6]
-
Dilute the lysate with prechilled lysis buffer and perform another round of sonication.[1]
-
Clarify the lysate by centrifugation at 16,500 x g for 10 minutes at 4°C.[1]
2.3. Affinity Purification of Biotinylated Proteins:
-
Equilibrate streptavidin-sepharose beads by washing them three times with lysis buffer.[7]
-
Add the clarified cell lysate to the equilibrated beads and incubate overnight at 4°C with gentle rotation.[6]
-
Collect the beads by centrifugation and wash them four times with wash buffer (8 M urea in 50 mM Tris-HCl, pH 7.4).[3][6]
-
Reserve a small fraction of the beads (e.g., 10%) for Western blot analysis to confirm successful pull-down.[1]
2.4. On-Bead Trypsin Digestion:
-
Wash the beads destined for mass spectrometry five times with 20 mM ammonium (B1175870) bicarbonate (pH 8.0).[8]
-
Resuspend the beads in a solution containing 10 mM DTT in 20 mM ammonium bicarbonate and incubate at 60°C for 30 minutes to reduce disulfide bonds.[8]
-
Cool the sample and add 15 mM chloroacetamide to alkylate cysteine residues, followed by incubation in the dark for 1 hour.[8]
-
Quench the reaction with 1M DTT.[8]
-
Add 1 µg of mass spectrometry-grade trypsin to the beads and incubate overnight at 37°C with shaking.[8]
-
Collect the supernatant containing the digested peptides.
-
Perform a second elution of peptides from the beads using a solution of 60% acetonitrile (B52724) and 1% formic acid.[8]
-
Combine the supernatants and dry the peptides in a speed vacuum.
-
The samples are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for BioID.
Caveolin-1 Signaling Pathway
Caption: Caveolin-1 protein interaction network.
References
- 1. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioID identifies proteins involved in the cell biology of caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Split-BioID — Proteomic Analysis of Context-specific Protein Complexes in Their Native Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbcc.lunenfeld.ca [nbcc.lunenfeld.ca]
- 6. usherbrooke.ca [usherbrooke.ca]
- 7. neb.com [neb.com]
- 8. usherbrooke.ca [usherbrooke.ca]
Application Notes & Protocols: [Compound Name] as a Tool for [Specific Biological Process]
Please provide the specific "[Compound Name]" and "[specific biological process]" you are interested in. The following is a template demonstrating the format and level of detail you can expect.
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Compound Name] has emerged as a significant modulator of [Specific Biological Process]. This document provides a comprehensive overview of its application, including detailed protocols for key experiments and a summary of relevant quantitative data. Understanding the mechanism of action and having access to standardized experimental procedures are crucial for researchers aiming to utilize [Compound Name] in their studies of [Specific Biological process].
Mechanism of Action
[Compound Name] exerts its effects on [Specific Biological Process] primarily through the modulation of the [Name of Signaling Pathway]. It acts as a [agonist/antagonist/inhibitor] of [Target Molecule], a key component of this pathway. The binding of [Compound Name] to [Target Molecule] initiates a cascade of downstream events, ultimately leading to [describe the ultimate biological effect, e.g., upregulation of gene expression, apoptosis, cell cycle arrest]. The precise interactions and downstream effectors are illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of [Compound Name] in [Specific Biological Process].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and potency of [Compound Name] in modulating [Specific Biological Process].
Table 1: In Vitro Efficacy of [Compound Name]
| Cell Line | Assay Type | IC50 / EC50 (nM) | Endpoint Measured | Reference |
| [Cell Line 1] | [Assay 1] | [Value] | [Endpoint 1] | [Citation] |
| [Cell Line 2] | [Assay 2] | [Value] | [Endpoint 2] | [Citation] |
| [Cell Line 3] | [Assay 3] | [Value] | [Endpoint 3] | [Citation] |
Table 2: Pharmacokinetic Properties of [Compound Name]
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability (%) | [Value] | [Species] | [Route] | [Citation] |
| Half-life (t½) (h) | [Value] | [Species] | [Route] | [Citation] |
| Cmax (ng/mL) | [Value] | [Species] | [Route] | [Citation] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Cell Viability Assay
This protocol outlines the steps to assess the effect of [Compound Name] on the viability of [Cell Line].
Materials:
-
[Compound Name]
-
[Cell Line]
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed [Cell Line] cells in a 96-well plate at a density of [Specify density] cells/well and incubate for 24 hours.
-
Prepare serial dilutions of [Compound Name] in culture medium.
-
Remove the old medium and treat the cells with various concentrations of [Compound Name] for [Specify time, e.g., 48 hours].
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in the expression of [Target Protein] following treatment with [Compound Name].
Materials:
-
[Compound Name]
-
[Cell Line]
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against [Target Protein]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat [Cell Line] cells with [Compound Name] at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against [Target Protein] overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Caption: Western Blot experimental workflow.
Application Notes: Protocol for Dissolving and Storing Compound Y
For Research Use Only
Introduction
Compound Y is a selective inhibitor of the kinase XYZ, a critical component of the ABC signaling pathway implicated in oncogenesis. Accurate preparation of Compound Y solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the dissolution, storage, and handling of Compound Y to ensure its integrity and stability.
Physicochemical Properties of Compound Y
A summary of the key physicochemical properties of Compound Y is essential for proper handling and experimental design.
| Property | Value | Notes |
| Molecular Weight | 485.5 g/mol | Use this value for all molarity calculations. |
| Appearance | White to off-white crystalline solid | Visual inspection can help confirm the integrity of the solid compound. Any significant deviation in color or appearance should be noted. |
| Purity (by HPLC) | ≥99.0% | High purity is essential for accurate biological data. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Compound Y is highly soluble in DMSO, which is recommended for preparing high-concentration stock solutions.[1][2] |
| Aqueous Solubility | <0.1 mM | The compound is practically insoluble in aqueous buffers like PBS.[3] Working solutions should have a final DMSO concentration of <0.5% to prevent precipitation.[3] |
| Chemical Stability | Light-sensitive | The compound should be protected from light to prevent photodegradation.[3][4] |
Dissolution Protocol for Compound Y Stock Solution (10 mM)
It is recommended to first prepare a high-concentration stock solution in 100% anhydrous DMSO.[2][3] This stock can then be used for subsequent dilutions into aqueous media for experiments.
Materials
-
Compound Y (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, amber polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure
-
Preparation : Before starting, allow the vial of Compound Y and the DMSO to equilibrate to room temperature. This is especially important if the compound has been stored in a freezer to prevent condensation from forming on the solid.
-
Weighing : On an analytical balance, carefully weigh out 4.86 mg of Compound Y and transfer it to a sterile, amber vial.
-
Solvent Addition : Add 1.0 mL of anhydrous DMSO to the vial containing Compound Y.
-
Dissolution : Cap the vial securely and vortex the solution for 1-2 minutes until the compound is completely dissolved.[5] If necessary, brief sonication in a water bath or gentle warming to 37°C can aid dissolution.[2][5]
-
Visual Inspection : Visually inspect the solution to ensure there are no visible particles. The solution should be clear.[5]
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber polypropylene tubes.[3][5]
-
Labeling : Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is critical to maintain the biological activity of Compound Y.[4][6] Improper storage can lead to degradation, resulting in inaccurate experimental data.[4][6]
| Form | Storage Condition | Container | Recommended Duration | Notes |
| Solid Powder | -20°C | Tightly sealed, opaque container | >2 years | Protect from light and moisture.[5][6] |
| DMSO Stock Solution | -80°C | Tightly sealed, amber polypropylene tubes | >1 year | This is the recommended condition for long-term storage of solutions.[3] Minimize freeze-thaw cycles by using single-use aliquots.[3][5] |
| DMSO Stock Solution | -20°C | Tightly sealed, amber polypropylene tubes | ~6 months | Suitable for short- to medium-term storage.[3] |
| Aqueous Working Solution | 2-8°C | Sterile, sealed tubes | <24 hours | Due to low aqueous solubility and potential for degradation, aqueous solutions should be prepared fresh daily from the DMSO stock.[2][3] Do not store aqueous solutions. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing Compound Y solutions and the ABC signaling pathway that it targets.
Experimental Protocol: Measuring Kinetic Solubility
This protocol provides a method to quickly assess the kinetic solubility of Compound Y in an aqueous buffer, which is crucial for interpreting results from biological assays.
Materials
-
10 mM Compound Y in DMSO (prepared as in section 3.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) at ~620 nm
-
Multichannel pipette
Procedure
-
Prepare Plate : Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add Compound : Using a multichannel pipette, add 2 µL of the 10 mM Compound Y stock solution in DMSO to the PBS in the wells. This results in a final concentration of 100 µM Compound Y and 1% DMSO. Prepare a blank well with 198 µL of PBS and 2 µL of DMSO.
-
Mix : Mix the contents of the wells thoroughly by pipetting up and down.
-
Equilibrate : Allow the plate to stand at room temperature for 1 hour, protected from light.
-
Measure Turbidity : Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Analysis : Wells containing precipitated compound will show a significant increase in light scattering (absorbance) compared to the blank wells. This provides an estimate of the concentration at which the compound begins to precipitate out of the aqueous solution.
References
Application Notes: Everolimus in High-Throughput Screening (HTS) Assays
Introduction
Everolimus (B549166) (also known as RAD001) is a derivative of sirolimus and a potent, orally bioavailable inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1] This inhibition disrupts downstream signaling pathways crucial for cell growth, proliferation, protein synthesis, and angiogenesis.[3][4] Due to its well-characterized mechanism and significant anti-proliferative effects, everolimus is widely used in high-throughput screening (HTS) assays as a reference compound for identifying and characterizing novel anticancer agents, particularly those targeting the PI3K/AKT/mTOR pathway.
Mechanism of Action: mTORC1 Inhibition
The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular processes and is often hyperactivated in various cancers due to mutations in genes like TSC1 or TSC2.[2] Growth factors activate PI3K and AKT, which in turn phosphorylate and inactivate the TSC1/TSC2 complex. This allows the small GTPase Rheb to activate mTORC1. Activated mTORC1 then phosphorylates key downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.
Everolimus, by binding to FKBP12, allosterically inhibits mTORC1, preventing the phosphorylation of S6K and 4E-BP1.[1][4] This leads to a reduction in cell proliferation, induction of G1-phase cell cycle arrest, and inhibition of angiogenesis.[3][4] Its specific action on mTORC1 makes it an ideal positive control for HTS campaigns designed to find new inhibitors of this pathway.
Signaling Pathway Diagram
Caption: Everolimus binds FKBP12 to inhibit mTORC1, blocking cell proliferation.
Protocols: Cell-Based HTS Proliferation Assay
This protocol describes a common cell-based HTS assay to measure the anti-proliferative effects of compounds, using everolimus as a positive control. The assay relies on a luminescent readout to quantify cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, BT549 for breast cancer).[5]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
384-well white, clear-bottom tissue culture plates.
-
Everolimus (stock solution in DMSO).
-
Test compound library (in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader with luminescence detection capabilities.
-
Automated liquid handling systems.[6]
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells in a complete growth medium to a pre-determined optimal density (e.g., 1,000-5,000 cells/well).
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of everolimus (positive control) and test compounds in DMSO. A typical concentration range for everolimus is 0.1 nM to 10 µM.
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions from the source plate to the cell plate.
-
Include wells with DMSO only as a negative control (vehicle) and wells with a known cytotoxic agent as a maximum inhibition control.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and maximum inhibition (100% inhibition) controls.
-
Plot the normalized response against the log of the compound concentration.
-
Fit a four-parameter logistic curve to the data to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
Experimental Workflow Diagram
Caption: A typical automated workflow for a cell-based HTS proliferation assay.
Data Presentation: Everolimus Activity
The anti-proliferative activity of everolimus varies across different cancer cell lines, often correlating with the activation status of the PI3K/AKT/mTOR pathway.[8][9] The IC₅₀ values obtained from HTS assays are critical for comparing compound potency and for selecting cell lines for further study.
Table 1: Representative IC₅₀ Values of Everolimus in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC₅₀ (nM) | Reference |
| BT549 | Triple-Negative Breast Cancer | 96 h | ~1 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 96 h | ~1 | [5] |
| Hs578T | Triple-Negative Breast Cancer | 96 h | ~1 | [5] |
| BT474 | Breast Cancer | Not Specified | 71 | [10] |
| SCCOHT-CH-1 | Ovarian Carcinoma | 48 h | 20,450 | [11] |
| COV434 | Ovarian Carcinoma | 48 h | 33,190 | [11] |
| HCT-15 | Colon Cancer | 96 h | <100 | [7] |
| A549 | Lung Cancer | 96 h | <100 | [7] |
Note: IC₅₀ values can vary depending on specific assay conditions, such as cell seeding density and incubation time.
References
- 1. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 9. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin [mdpi.com]
The Synthesis of Gefitinib: A Detailed Guide for Researchers
An Overview of Synthetic Strategies and Protocols for the EGFR Inhibitor Gefitinib
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Its synthesis has been approached through various routes, each with its own advantages and challenges. This document provides a comprehensive overview of common synthetic strategies for Gefitinib, complete with detailed experimental protocols and a summary of quantitative data to aid researchers in its preparation.
Synthetic Approaches to Gefitinib
Several synthetic routes to Gefitinib have been reported in the literature, with the most common strategies starting from either a pre-formed quinazoline (B50416) core or building the quinazoline ring system during the synthesis. The original synthesis by AstraZeneca involved the demethylation of 6,7-dimethoxyquinazolin-4(3H)-one.[3][4] Alternative approaches have been developed to improve yields and reduce the number of steps, such as those starting from methyl 3-hydroxy-4-methoxybenzoate or 2,4-dichloro-6,7-dimethoxyquinazoline (B120542).[4][5]
One notable synthesis commences with methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions to yield Gefitinib.[5] Another efficient method begins with the commercially available 2,4-dichloro-6,7-dimethoxyquinazoline, which is sequentially reacted with 3-chloro-4-fluoroaniline (B193440) and then undergoes demethylation and subsequent alkylation.[4]
A convergent approach has also been developed, which involves the synthesis of a key intermediate, N′-[2-cyano-5-methoxy-4-{3-(4-morpholinyl) propoxy}phenyl]-N,N-dimethyl formamidine, that is then reacted with 3-chloro-4-fluoroaniline.[6] This method aims to reduce the number of linear steps and improve overall efficiency.
Quantitative Data Summary
The following table summarizes the reported yields for various synthetic routes to Gefitinib, providing a comparative overview of their efficiencies.
| Starting Material | Key Steps | Overall Yield | Reference |
| 6,7-dimethoxyquinazolin-4(3H)-one | Demethylation, acetylation, halogenation, nucleophilic aromatic substitution, deacetylation, O-alkylation | 10% | [3] |
| Methyl 3-hydroxy-4-methoxybenzoate | Alkylation, nitration, reduction, cyclization, chlorination, two successive amination reactions | 37.4% | [5] |
| 2,4-dichloro-6,7-dimethoxyquinazoline | Nucleophilic aromatic substitution, demethylation, O-alkylation, dehalogenation | 14% | [4] |
| 4,5-dimethoxyanthranilic acid | Cyclization, selective monodemethylation, acylation, chlorination, condensation with 3-chloro-4-fluoroaniline, hydrolysis, alkylation | 55% (final step) | [7] |
Experimental Protocols
The following are detailed protocols for key transformations in the synthesis of Gefitinib.
Protocol 1: Synthesis starting from Methyl 3-hydroxy-4-methoxybenzoate[5]
Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent, add 1-bromo-3-chloropropane (B140262) and a base such as potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the solid, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the alkylated product.
Step 2: Nitration
-
Dissolve the product from Step 1 in acetic acid.
-
Cool the solution in an ice bath and add nitric acid dropwise while maintaining the temperature.
-
Stir the reaction mixture at low temperature until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitro compound.
Step 3: Reduction of the Nitro Group
-
To a suspension of powdered iron in acetic acid, add a solution of the nitro compound from Step 2 in methanol.
-
Heat the mixture and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, filter the hot solution to remove the iron catalyst.
-
Evaporate the solvent and treat the residue with water.
-
Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate to give the amino compound.
Step 4: Cyclization, Chlorination, and Amination
-
The subsequent steps involve cyclization to form the quinazolinone ring, followed by chlorination and reaction with 3-chloro-4-fluoroaniline and morpholine (B109124) to complete the synthesis of Gefitinib.[5]
Protocol 2: Synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline[4]
Step 1: Nucleophilic Aromatic Substitution
-
Treat 2,4-dichloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline in acetic acid.
-
Heat the reaction mixture to 55 °C for two hours.
-
Isolate the desired 4-aminated product.
Step 2: Monodemethylation
-
The subsequent challenging step is the selective monodemethylation of the dimethoxyquinazoline core. The use of an ionic liquid like trimethylammonium heptachlorodialuminate has been reported for this purpose.[4]
Step 3: O-alkylation and Dehalogenation
-
The final steps involve the alkylation of the resulting hydroxyl group and a selective dehalogenation to yield Gefitinib.[4]
Mechanism of Action and Signaling Pathway
Gefitinib functions as a tyrosine kinase inhibitor by specifically targeting the ATP-binding site of the EGFR.[1] In many cancer cells, particularly in NSCLC with activating mutations in the EGFR gene, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[1][2] By binding to the ATP pocket, Gefitinib inhibits the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades.[1] The primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which plays a key role in cell survival.[1]
Caption: Gefitinib inhibits EGFR signaling pathways.
The diagram above illustrates the mechanism of action of Gefitinib. The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) leads to autophosphorylation and the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. Gefitinib competitively binds to the ATP-binding site of the EGFR's tyrosine kinase domain, inhibiting this phosphorylation and effectively blocking these downstream signals.
Synthesis Workflow
The following diagram outlines a generalized workflow for the synthesis of Gefitinib, highlighting the key stages from starting materials to the final purified product.
Caption: A generalized workflow for Gefitinib synthesis.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. ukm.my [ukm.my]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gefitinib synthesis - chemicalbook [chemicalbook.com]
Cal-520® for Live-Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cal-520® is a novel fluorescent, cell-permeable calcium (Ca²⁺) indicator that has emerged as a powerful tool for live-cell imaging.[1] It belongs to a family of indicators designed to overcome some of the limitations of traditional dyes like Fluo-3 and Fluo-4. With its significantly improved signal-to-noise ratio, enhanced intracellular retention, and high sensitivity, Cal-520® is particularly well-suited for demanding applications such as monitoring neuronal activity, studying G-protein coupled receptor (GPCR) signaling, and high-throughput screening (HTS) in drug discovery.[1][2][3] This document provides detailed application notes and protocols for the effective use of Cal-520® in live-cell imaging experiments.
Mechanism of Action
Cal-520® is supplied as an acetoxymethyl (AM) ester. The AM ester form renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting Cal-520® into its active, membrane-impermeable form.[1][3] This active form is a negatively charged fluorescent dye that is retained within the cytoplasm.[1] In its free state, Cal-520® exhibits weak fluorescence. However, upon binding to intracellular Ca²⁺, its fluorescence intensity is greatly enhanced by over 100-fold.[1][3] This fluorescence increase can be monitored using standard fluorescence microscopy or high-content screening systems, providing a dynamic readout of intracellular Ca²⁺ concentration changes.
Advantages of Cal-520®
Cal-520® offers several key advantages over other green fluorescent Ca²⁺ indicators:
-
High Sensitivity and Signal-to-Noise Ratio (SNR): Cal-520® is highly sensitive to Ca²⁺ transients and provides a significantly better SNR compared to indicators like Oregon Green BAPTA-1 (OGB-1).[2] This allows for the reliable detection of subtle Ca²⁺ fluctuations, including single action potentials in neurons, both in vitro and in vivo.[2][4] In neocortical neurons, Cal-520® demonstrated a signal-to-noise ratio of over 6 in slice preparations and greater than 1.6 in anesthetized mice.[2]
-
Excellent Intracellular Retention: Cal-520® is well-retained within cells, even without the use of probenecid, an anion exchange protein inhibitor that is often required to prevent dye leakage with other indicators like Fluo-4.[1][5] This property is crucial for long-term imaging experiments.[6]
-
Robustness for High-Throughput Screening (HTS): The high SNR and excellent intracellular retention of Cal-520® make it a robust tool for evaluating GPCR and calcium channel targets in HTS applications for drug discovery.[1][3][7][8][9]
-
Photostability: Cal-520® exhibits good photostability, allowing for prolonged imaging without significant signal degradation.[6]
Quantitative Data
The following table summarizes the key quantitative properties of Cal-520®.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 492-493 nm | [5] |
| Maximum Emission Wavelength | 514-515 nm | [5] |
| Quantum Yield | 0.75 | [1][2] |
| Dissociation Constant (Kd) | 320 nM | [2] |
| Fluorescence Enhancement | >100-fold | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPCR signaling pathway leading to intracellular calcium release and detection by Cal-520.
References
- 1. Cal-520®, AM | AAT Bioquest [aatbio.com]
- 2. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cal-520, AM (ab171868) | Abcam [abcam.com]
- 4. Functional imaging of neuronal activity of auditory cortex by using Cal-520 in anesthetized and awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. A Highly Sensitive Fluorescent Dye for Calcium Imaging of Neural Activity | AAT Bioquest [aatbio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
Application Notes & Protocols: The Synergistic Combination of Ibrutinib and Venetoclax in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the scientific rationale, clinical efficacy, and established protocols for the combined use of Ibrutinib (B1684441) and Venetoclax (B612062). This combination represents a paradigm shift in the treatment of certain hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL), by offering a targeted, all-oral, chemotherapy-free, fixed-duration regimen.
Scientific Rationale and Mechanism of Action
The combination of Ibrutinib and Venetoclax leverages a synergistic anti-tumor effect by targeting two distinct and complementary cell survival pathways.[1][2][3]
-
Ibrutinib: A first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, migration, and survival of malignant B-cells.[4] By covalently binding to cysteine 481 in the BTK active site, Ibrutinib effectively blocks downstream signaling, inhibiting B-cell growth and survival.[4] Furthermore, Ibrutinib mobilizes CLL cells from their protective microenvironments in the lymph nodes and spleen into the peripheral blood.[4]
-
Venetoclax: A potent and selective inhibitor of B-cell lymphoma 2 (BCL-2). BCL-2 is an anti-apoptotic protein that is often overexpressed in CLL cells, making them resistant to programmed cell death. Venetoclax binds directly to BCL-2, releasing pro-apoptotic proteins and triggering rapid apoptosis.[4]
Synergy: The two agents are highly complementary. Ibrutinib's action to drive CLL cells from the lymph nodes into the bloodstream makes them more susceptible to Venetoclax, which is particularly effective against circulating CLL cells.[5] Preclinical studies have shown that Ibrutinib can decrease levels of MCL-1, another anti-apoptotic protein, leaving CLL cells highly dependent on BCL-2 for survival and thus more sensitive to Venetoclax.[4] This dual-pronged attack targets both the dividing and resting subpopulations of cancer cells, leading to deeper and more durable responses.[5][6]
Summary of Clinical Efficacy
The combination of Ibrutinib and Venetoclax has been evaluated in several key clinical trials, demonstrating superior efficacy compared to standard chemoimmunotherapy in treatment-naïve patients with CLL.
Table 1: Efficacy Data from the Phase 3 GLOW Study (First-Line CLL)
(Ibrutinib + Venetoclax vs. Chlorambucil + Obinutuzumab in elderly or unfit patients)
| Endpoint | Ibrutinib + Venetoclax (I+V) | Chlorambucil + Obinutuzumab (Clb+O) | Hazard Ratio (HR) / p-value |
| Progression-Free Survival (PFS) | |||
| 54-Month PFS Rate[7] | 66.5% | 19.5% | HR: 0.216 (p < 0.0001)[7] |
| Overall Survival (OS) | |||
| 54-Month OS Rate[7] | 84.5% | 63.7% | HR: 0.453 (p = 0.0038)[7] |
| Response Rates | |||
| Complete Remission (CR/CRi)[8] | 43% | 12% | N/A |
| Minimal Residual Disease (MRD) | |||
| Undetectable MRD in Bone Marrow[9] | 51.9% | 17.1% | p < 0.0001 |
| Undetectable MRD in Peripheral Blood[9] | 54.7% | 39.0% | p = 0.0259 |
*Assessed 3 months after end of treatment.
Table 2: Efficacy Data from the Phase 2 CAPTIVATE Study (First-Line CLL, Fixed Duration Cohort)
(Ibrutinib + Venetoclax in patients ≤70 years)
| Endpoint | Result |
| Progression-Free Survival (PFS) | |
| 5-Year PFS Rate[10][11] | 67% |
| Overall Survival (OS) | |
| 5-Year OS Rate[10] | 96% |
| Response Rates | |
| Complete Response (CR) Rate*[12] | 56% |
| Minimal Residual Disease (MRD) | |
| Undetectable MRD in Bone Marrow[1][13] | 68% |
| Undetectable MRD in Peripheral Blood[1][13] | 75% |
*Primary endpoint for patients without del(17p). **After 12 cycles of combination therapy.
Experimental Protocols
The following protocols are based on the methodologies employed in the pivotal CAPTIVATE and GLOW clinical trials.[12][14][15]
Patient Eligibility (Representative Criteria)
-
Diagnosis: Confirmed Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL) requiring treatment per iwCLL criteria.[14]
-
Age: Varied by study. CAPTIVATE enrolled patients ≤70 years[11], while GLOW focused on elderly (≥65 years) or younger patients (18-64) with significant comorbidities (CIRS score >6 or CrCl <70 mL/min).[14]
-
Exclusion Criteria: Significant cardiovascular disease, requirement for strong CYP3A inhibitors, or prior treatment for CLL/SLL. Patients with del(17p) were included in CAPTIVATE but excluded from the primary efficacy analysis in GLOW.[12][14]
Treatment and Dosing Protocol
This protocol involves an initial lead-in phase with Ibrutinib monotherapy to debulk the tumor load, followed by the introduction and ramp-up of Venetoclax.[16][17]
-
Ibrutinib Lead-in (Cycles 1-3):
-
Combination Therapy (Cycles 4-15):
-
Drug: Ibrutinib
-
Dose: Continue 420 mg, orally, once daily.[19]
-
Drug: Venetoclax
-
Dose: Initiate a 5-week dose ramp-up schedule starting on Cycle 4, Day 1.[17][20]
-
Week 1: 20 mg once daily
-
Week 2: 50 mg once daily
-
Week 3: 100 mg once daily
-
Week 4: 200 mg once daily
-
Week 5 onwards: 400 mg once daily (target dose)[17]
-
-
Duration: Twelve 28-day cycles.
-
-
Tumor Lysis Syndrome (TLS) Prophylaxis:
-
Adequate hydration (1.5-2L of water daily) is mandatory, starting 2 days prior to and during the Venetoclax ramp-up phase.[18]
-
An anti-hyperuricemic agent (e.g., allopurinol) should be administered 2-3 days prior to starting Venetoclax.[20]
-
Blood chemistry (potassium, uric acid, phosphorus, calcium, creatinine) must be monitored frequently, especially for high-risk patients, at pre-dose, 4-8 hours, and 24 hours after the initial doses and subsequent increases.[19][21]
-
Endpoint Assessment: Minimal Residual Disease (MRD)
MRD, a measure of the small number of cancer cells remaining after treatment, is a key prognostic endpoint.[22][23] Undetectable MRD (uMRD) is defined as <1 CLL cell per 10,000 leukocytes (<10⁻⁴).[23]
-
Sample Types: Peripheral Blood (PB) and Bone Marrow (BM) aspirate.
-
Primary Methodologies:
-
Multiparameter Flow Cytometry (MFC): A highly sensitive method that uses a panel of antibodies to identify CLL cells based on their unique immunophenotypic signature.[24][25] It can reliably detect CLL cells at a sensitivity of 10⁻⁴.[25]
-
Next-Generation Sequencing (NGS) / ASO-PCR: These molecular methods detect specific gene rearrangements (e.g., IGHV-CDR3) unique to the patient's CLL clone.[22][24] While more complex and time-consuming, they can offer even higher sensitivity.[22]
-
-
Assessment Timepoints: MRD is typically assessed at the end of combination therapy (e.g., 3 months after the last dose) to evaluate the depth of remission.[9]
Disclaimer: These notes are for informational and research purposes only and are not intended as medical advice. All experimental work should be conducted in accordance with institutional guidelines and regulatory requirements.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
- 7. Updated GLOW Study Results of First-Line Fixed-Duration Ibrutinib Plus Venetoclax Versus Chlorambucil Plus Obinutuzumab - Conference Correspondent [conference-correspondent.com]
- 8. GLOW trial: A 4-year update on fixed-duration ibrutinib + venetoclax in previously untreated CLL [lymphomahub.com]
- 9. Phase III GLOW Trial: Improved Outcomes With First-Line Ibrutinib Plus Venetoclax in Elderly Patients With CLL - The ASCO Post [ascopost.com]
- 10. Updated Phase 2 CAPTIVATE study results demonstrate sustained clinical benefit of fixed-duration IMBRUVICA® (ibrutinib) plus venetoclax as first-line treatment for patients with chronic lymphocytic leukaemia, including those with high-risk disease [jnj.com]
- 11. Updated Phase 2 CAPTIVATE study results demonstrate sustained clinical benefit of fixed-duration IMBRUVICA® (ibrutinib) plus venetoclax as first-line treatment for patients with chronic lymphocytic leukaemia, including those with high-risk disease [jnj.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. ascopubs.org [ascopubs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. uhs.nhs.uk [uhs.nhs.uk]
- 19. kmcc.nhs.uk [kmcc.nhs.uk]
- 20. Dosing and Administration [abbviepro.com]
- 21. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 22. Measurable residual disease in the treatment of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnccn.org [jnccn.org]
- 24. What is MRD Testing for CLL? - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 25. oncology.labcorp.com [oncology.labcorp.com]
Troubleshooting & Optimization
Troubleshooting [Compound Name] solubility issues
Welcome to the technical support center for Curcumin (B1669340). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility of Curcumin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: General Solubility Problems
Q1: Why is Curcumin so difficult to dissolve in aqueous solutions?
A1: Curcumin is a hydrophobic, polyphenolic compound, making it practically insoluble in water at neutral and acidic pH levels.[1][2][3] Its aqueous solubility is exceptionally low, reported to be less than 8 µg/mL.[2] This inherent hydrophobicity is the primary cause of its poor solubility and subsequent low bioavailability in experimental settings.[2][4]
Q2: In which solvents is Curcumin soluble?
A2: Curcumin is readily soluble in organic solvents.[5] For laboratory use, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating concentrated stock solutions.[6][7] Other effective organic solvents include ethanol, acetone, methanol, and dimethylformamide.[5][7][8] It is sparingly soluble in hydrocarbon-based solvents like hexane.[5]
Q3: My Curcumin powder won't dissolve completely, even in DMSO. What should I do?
A3: If you are encountering issues with dissolving Curcumin in an appropriate organic solvent like DMSO, consider the following troubleshooting steps:
-
Check Concentration: You might be trying to create a solution that exceeds Curcumin's solubility limit in that specific solvent. Try reducing the amount of Curcumin or increasing the solvent volume.[6]
-
Gentle Warming: Warm the solution gently, for instance, in a 37°C water bath. This can aid dissolution. However, avoid excessive heat as it can lead to degradation.[6]
-
Sonication: Brief sonication can be effective in breaking up powder aggregates, which facilitates the dissolution process.[6]
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly lower Curcumin's solubility.[6]
Issue 2: Precipitation in Aqueous Media
Q4: I successfully dissolved Curcumin in DMSO, but it precipitated immediately when I added it to my cell culture medium or aqueous buffer. How can I prevent this?
A4: This common problem is known as "antisolvent precipitation."[6] It happens when the concentrated organic stock solution is diluted into an aqueous environment where Curcumin is insoluble.[1][6] To mitigate this, use the following techniques:
-
Rapid Dispersion: Add the Curcumin-DMSO stock solution drop-wise into your aqueous medium while vortexing or swirling vigorously.[6] This ensures the compound disperses quickly before it has a chance to precipitate.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the Curcumin stock can help maintain solubility.[1]
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your experimental setup as low as possible, typically below 0.5% (and ideally ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.[1][2][6]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the medium, mix it well, and then transfer this to the final experimental volume.[6]
Q5: My diluted Curcumin solution appears clear at first but becomes cloudy or shows precipitate after some time. Why does this happen?
A5: This can be due to several factors. Curcumin is unstable at neutral or alkaline pH, which is typical for cell culture media (pH ~7.4).[1] This instability leads to chemical degradation over time.[2][5] Additionally, temperature changes, such as moving from a warm incubator to room temperature, can cause the compound to precipitate out of a supersaturated solution. It is recommended to use diluted Curcumin solutions immediately and not to store them for extended periods.[1][7]
Issue 3: Improving Aqueous Solubility & Stability
Q6: I need to work with Curcumin in an aqueous system. Are there methods to increase its solubility without using organic solvents?
A6: Yes, several strategies can enhance the aqueous solubility of Curcumin:
-
pH Adjustment: Curcumin's solubility increases in basic (alkaline) solutions.[7] However, this approach must be used with caution, as Curcumin degrades rapidly at a pH of 7.0 or higher.[2][5] The solution will also change color from yellow to brownish-red.[2]
-
Heating: Studies have demonstrated that boiling a suspension of Curcumin in water for about 10 minutes can increase its aqueous solubility up to 12-fold without causing significant degradation.[2][9]
-
Formulation Strategies: For in vivo applications or when organic solvents are not viable, advanced formulation strategies are recommended. These include encapsulation in nanoparticles, liposomes, or micelles, and complexation with cyclodextrins.[4][6][10][11] These formulations protect the Curcumin molecule and improve its dispersibility in aqueous environments.[6]
Data Presentation: Solubility of Curcumin
The following table summarizes the solubility of Curcumin in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Water (Acidic/Neutral pH) | < 8 µg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | [5][6] |
| Ethanol | Readily Soluble (8895.9 mg/L) | [5][12] |
| Acetone | Readily Soluble (≥ 20 mg/mL) | [7][8] |
| Methanol | Readily Soluble | [5][8] |
| Glycerol | 45.6 mg/L | [12] |
| 0.1 M NaOH (Basic pH) | ~3 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Curcumin Stock Solution using a Co-Solvent
Objective: To prepare a 10 mM stock solution of Curcumin in DMSO for use in biological experiments.
Materials:
-
Curcumin powder (Molecular Weight: 368.38 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Weigh 3.68 mg of Curcumin powder and place it into a sterile tube.[2]
-
Add 1.0 mL of sterile DMSO to the tube.[2]
-
Cap the tube securely and vortex at high speed for 1-2 minutes, until all the Curcumin powder is completely dissolved and no solid particles are visible. The resulting solution should be clear and have a deep orange color.[2]
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Kinetic Solubility Assay by UV-Vis Spectrophotometry
Objective: To determine the apparent solubility of Curcumin in a specific aqueous buffer.
Materials:
-
Concentrated Curcumin stock solution (e.g., 10 mM in DMSO)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well UV-transparent microplate
-
Plate reader capable of measuring absorbance (e.g., at 425 nm)
-
Multichannel pipette
Methodology:
-
Prepare a standard curve of Curcumin in the chosen organic solvent (e.g., DMSO) with known concentrations.
-
Dispense the target aqueous buffer into the wells of the 96-well plate.
-
Add a small, precise volume of the concentrated Curcumin stock solution to the buffer in each well to achieve a range of final concentrations.
-
Seal the plate and shake it for a defined period (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 25°C).
-
After incubation, measure the absorbance of each well at the wavelength of maximum absorbance for Curcumin (~425 nm).
-
The concentration at which the absorbance plateaus or where visible precipitate is observed corresponds to the kinetic solubility limit of Curcumin in that buffer.
Visualizations
Caption: A troubleshooting workflow for addressing Curcumin's poor aqueous solubility.
Caption: Key signaling pathways modulated by Curcumin, including NF-κB, PI3K/Akt, and p53.[13][14][15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Curcumin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Increasing aqueous solubility of curcumin for improving bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Compound X Concentration for MTT Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of "Compound X" for use in MTT cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay and what does it measure?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[1][2] The core principle involves the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[2][3] This reduction is carried out by mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, in metabolically active, living cells.[2][4] The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 550 and 600 nm.[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][3]
Q2: I am seeing high variability between my replicate wells. What could be the cause?
High variability between replicate wells can obscure the true effect of Compound X and make data interpretation difficult.[1] Several factors can contribute to this issue:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate is a common cause of variability. Ensure a homogeneous cell suspension before and during plating.
-
Edge Effects: The outermost wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[1] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[1][5]
-
Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate and variable absorbance readings.[1] Ensure adequate mixing and consider increasing the incubation time with the solubilization solvent.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Compound X, MTT reagent, or solubilization solution will introduce variability. Calibrate pipettes regularly and use proper pipetting techniques.
Q3: My untreated control cells show low absorbance readings. What should I do?
Low absorbance readings in your control wells suggest a problem with the overall health or number of cells, or with the assay reagents themselves.
-
Suboptimal Cell Seeding Density: The number of cells may be too low to generate a strong signal.[5] It's crucial to determine the optimal seeding density for your specific cell line through a titration experiment.[5] A good starting point for many cell lines is between 1,000 and 100,000 cells per well in a 96-well plate.[5]
-
Poor Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.[5] Over-confluent or unhealthy cells will have reduced metabolic activity.
-
Reagent Issues: The MTT reagent may have degraded. It is light-sensitive and should be stored protected from light.[4] Prepare fresh MTT solution or use a new aliquot.
-
Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan production. A typical incubation period is 2-4 hours, but this may need optimization for your cell line.[1][4]
Q4: I am observing a color change in the media in wells without cells after adding Compound X and the MTT reagent. What does this mean?
This indicates that Compound X may be directly reducing the MTT reagent, independent of cellular metabolic activity.[1] This is a common issue with compounds that have antioxidant or reducing properties.[1] This interference will lead to falsely elevated viability readings.[1] To confirm this, set up a cell-free control experiment.
Troubleshooting Guides
Issue 1: Unexpectedly High Viability or a Non-Dose-Dependent Response
If you observe higher than expected cell viability or results that do not follow a typical dose-response curve, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Action | Control Experiment |
| Direct MTT Reduction by Compound X | Compound X may have intrinsic reducing properties that convert MTT to formazan non-enzymatically.[1] | Cell-Free MTT Reduction Assay: Incubate Compound X at various concentrations with MTT reagent in cell-free media. A color change indicates direct reduction.[1] |
| Compound Precipitation | Compound X may not be fully soluble at higher concentrations in the culture medium, leading to inaccurate dosing. | Solubility Check: Visually inspect the media containing the highest concentration of Compound X for any precipitate. |
| Off-Target Effects | Compound X might be stimulating cellular metabolism at certain concentrations, masking any cytotoxic effects. | Corroborate results with an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay).[1] |
Issue 2: Incomplete Formazan Crystal Solubilization
Incomplete dissolution of formazan crystals is a frequent source of error, leading to inaccurate and variable results.[1]
| Potential Cause | Troubleshooting Action | Verification |
| Insufficient Solvent Volume | The volume of the solubilization solution may be inadequate to dissolve all the formazan. | Ensure the entire cell layer is covered with the solubilization solution. |
| Inadequate Mixing | Gentle agitation is necessary for complete dissolution. | After adding the solvent, place the plate on an orbital shaker for 15-30 minutes.[1] |
| Ineffective Solvent | The chosen solubilization solvent (e.g., DMSO) may not be optimal for your cell line or experimental conditions. | Consider using an alternative solvent, such as acidified isopropanol (B130326) or a solution containing SDS.[1][4] |
| Crystal Clumps | Large formazan crystals can be difficult to dissolve. | Gently pipette the solution up and down to break up any crystal clumps, being careful not to detach adherent cells.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential to ensure that the absorbance readings fall within the linear range of the assay.
-
Cell Preparation: Harvest cells that are in their logarithmic growth phase.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium.
-
Plating: Plate the cell dilutions in a 96-well plate, including wells with media only as a blank control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay: Perform the MTT assay as per the standard protocol.
-
Data Analysis: Plot the absorbance values against the number of cells plated. The optimal seeding density should fall within the linear portion of the resulting curve.
Protocol 2: Cell-Free MTT Reduction Assay
This protocol helps determine if Compound X directly interferes with the MTT reagent.
-
Plate Setup: In a 96-well plate, add cell culture medium to several wells.
-
Compound Addition: Add the same concentrations of Compound X used in your cell-based assay to the wells. Include a vehicle-only control.
-
MTT Addition: Add the MTT reagent to each well at the same final concentration used in your main experiment.[1]
-
Incubation: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours).[1]
-
Solubilization: Add the solubilization solution (e.g., DMSO) to each well.[1]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). A significant increase in absorbance in the presence of Compound X indicates direct MTT reduction.[1]
Visual Guides
Caption: Standard workflow for an MTT cell viability assay with Compound X.
Caption: Decision tree for troubleshooting common MTT assay issues.
Caption: The principle of the MTT assay and the role of mitochondrial activity.
References
Technical Support Center: Preventing Ascorbic Acid Degradation
Please specify the name of the compound you are interested in. Once you provide the compound name, I will create the detailed technical support center content as requested.
For example, if you specify "Ascorbic Acid" , I will generate a detailed guide on preventing its degradation. Below is a template of what the response would look like.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ascorbic Acid (Vitamin C) during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of Ascorbic Acid solutions.
Problem: Rapid loss of Ascorbic Acid concentration in solution.
-
Question: I prepared a stock solution of Ascorbic Acid, but I'm observing a significant decrease in its concentration much faster than expected. What could be the cause and how can I fix it?
-
Answer: Rapid degradation of Ascorbic Acid in solution is commonly caused by oxidation, which is accelerated by factors such as exposure to oxygen, light, heat, and the presence of metal ions. To mitigate this, prepare fresh solutions before each experiment and store them under conditions that minimize exposure to these elements.
Experimental Protocol: Preparation and Storage of a Stabilized Ascorbic Acid Solution
-
Deoxygenate the Solvent: Before dissolving the Ascorbic Acid, purge your solvent (e.g., ultrapure water or buffer) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Use Chelating Agents: Add a chelating agent such as EDTA (0.01-0.1 mM) to the solvent to sequester any trace metal ions that can catalyze oxidation.
-
Dissolution: Dissolve the Ascorbic Acid in the deoxygenated, chelated solvent. Work quickly to minimize exposure to air.
-
pH Adjustment: Adjust the pH of the solution to the acidic range (pH 3-5), as Ascorbic Acid is more stable at lower pH.
-
Storage: Store the solution in an amber-colored, airtight container to protect it from light and air. For short-term storage (a few hours), keep it on ice. For longer-term storage (up to a week), aliquot and store at -20°C or below.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of Ascorbic Acid degradation?
A1: The primary degradation pathways are aerobic (oxygen-dependent) and anaerobic (oxygen-independent) degradation. Aerobic degradation is the major pathway and involves oxidation to dehydroascorbic acid, which is then irreversibly hydrolyzed.
Q2: How does temperature affect the stability of Ascorbic Acid?
A2: Higher temperatures accelerate the degradation rate of Ascorbic Acid. It is recommended to store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to maintain stability.
Data on Temperature-Dependent Degradation
| Temperature (°C) | Solvent | Half-life (Approx.) |
| 4 | Deionized Water, pH 7 | ~14 days |
| 25 | Deionized Water, pH 7 | ~2 days |
| 37 | Deionized Water, pH 7 | <1 day |
Note: Half-life values are approximate and can vary based on other factors like light and oxygen exposure.
Visual Guides
Caption: Aerobic degradation pathway of Ascorbic Acid.
Caption: Troubleshooting workflow for compound degradation.
Common experimental errors with [Compound Name]
Here is a technical support center for researchers using Rapamycin (B549165).
Welcome to the technical support center for Rapamycin (also known as Sirolimus). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users might encounter during their experiments with Rapamycin.
Q1: Why am I seeing inconsistent results between experiments?
A1: Inconsistent results with Rapamycin can stem from several factors:
-
Concentration and Time Dependence: The inhibitory effects of Rapamycin are highly dependent on both the concentration used and the duration of the treatment.[1] For some cell lines, significant effects may only be observed after 48 or 72 hours of incubation.[1][2] It is critical to perform dose-response and time-course experiments to establish the optimal conditions for your specific experimental setup.[1]
-
Cell Line Specificity: Different cell lines show varied sensitivity to Rapamycin, with the half-maximal inhibitory concentration (IC50) varying significantly.[1][3] For example, the IC50 for T98G glioblastoma cells is 2 nM, while for U87-MG glioblastoma cells it is 1 µM.[4]
-
Experimental Conditions: Variations in cell confluence, passage number, and media components can influence how cells respond to the treatment. Maintaining consistency in these parameters is crucial for reproducibility.[1]
-
Compound Stability: Rapamycin can degrade in aqueous solutions.[5][6] Ensure that stock solutions are properly stored and that working solutions are freshly prepared for each experiment.
Q2: I'm having trouble dissolving Rapamycin. What is the best solvent?
A2: Rapamycin has poor solubility in water.[5] For in vitro experiments, it is typically dissolved in an organic solvent to create a stock solution.
-
Recommended Solvents: The most common solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (B145695) (EtOH).[7][8]
-
Solubility Limits: Rapamycin is soluble in DMSO at concentrations up to 200 mg/mL and in Ethanol at up to 50 mg/mL.[8]
-
Dissolution Technique: To ensure complete dissolution, vortex the solution thoroughly. Gentle warming in a 37°C water bath can also help.[7]
Q3: What are the proper storage conditions for Rapamycin powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of Rapamycin.
-
Powder: Rapamycin is hygroscopic (absorbs moisture from the air) and should be stored desiccated at -20°C, protected from light and moisture.[9] The solid compound is stable for 2-3 years under these conditions.[9]
-
Stock Solutions: Stock solutions prepared in DMSO or ethanol should be dispensed into single-use aliquots to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7]
Q4: How do I choose the correct working concentration for my cell line?
A4: The optimal working concentration is highly cell-type dependent.[1][3]
-
Literature Review: First, check the literature for concentrations used in similar cell lines or experimental systems.
-
Dose-Response Curve: It is highly recommended to perform a dose-response experiment (titration) to determine the IC50 for your specific cell line. Concentrations for cell culture experiments can range from the low nanomolar (nM) to the micromolar (µM) range.[4][10] For example, a concentration of 10 nM for one hour is recommended as a pretreatment for cultured cells before stimulation.[8] Other studies have used concentrations ranging from 0.5 nM to 1 µM.[10]
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve the Rapamycin to ensure that the observed effects are not due to the solvent itself.[1]
Q5: My cells are dying, even at low concentrations. What could be the cause?
A5: Unintended cell death can be caused by:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[1] Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%).
-
Compound Purity: Verify the purity of your Rapamycin. Impurities could have cytotoxic effects.
-
Off-Target Effects: While Rapamycin is a specific inhibitor of mTORC1, prolonged exposure can also inhibit mTORC2 in some cell lines, which can lead to adverse effects.[3][11]
Quantitative Data Summary
The following tables provide key quantitative data for using Rapamycin in experimental settings.
Table 1: Solubility and Storage of Rapamycin
| Parameter | Details | Source(s) |
| Solvents | DMSO, Ethanol | [7][8] |
| Solubility in DMSO | Up to 200 mg/mL | [8] |
| Solubility in Ethanol | Up to 50 mg/mL | [8] |
| Storage (Powder) | -20°C, desiccated, protected from light | [9] |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots | [7] |
| Stability (Powder) | 2-3 years at -20°C | [9] |
Table 2: Example Rapamycin IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Source(s) |
| HEK293 | Embryonic Kidney | ~0.1 nM | [4] |
| Y79 | Retinoblastoma | 0.136 µM | [1] |
| T98G | Glioblastoma | 2 nM | [4] |
| U87-MG | Glioblastoma | 1 µM | [4] |
| MCF-7 | Breast Cancer | ~4000 µg/mL | [1] |
| MDA-MB-468 | Breast Cancer | ~3000 µg/mL | [1] |
Experimental Protocols
Protocol: Preparation of Rapamycin Stock and Working Solutions for Cell Culture
This protocol provides a step-by-step guide for preparing Rapamycin solutions for in vitro experiments.[7]
Materials:
-
Rapamycin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
Part 1: Preparation of a 10 mM Stock Solution
-
Calculate Mass: Determine the mass of Rapamycin powder needed. The molecular weight of Rapamycin is 914.17 g/mol . To make 1 mL of a 10 mM stock solution, you need 9.14 mg of Rapamycin.
-
Weigh Powder: Carefully weigh the calculated amount of Rapamycin powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of DMSO (e.g., 1 mL for 9.14 mg of powder) to the tube.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is dissolved. If needed, warm the tube gently in a 37°C water bath to aid dissolution.
-
Aliquot and Store: Dispense the stock solution into sterile, single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Part 2: Preparation of the Final Working Solution
-
Determine Final Concentration: Decide on the final working concentration needed for your experiment based on literature and dose-response data (see Table 2).
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and let it thaw at room temperature.
-
Dilute in Medium: Directly add the appropriate volume of the stock solution to your pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final Rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.
-
Mix Thoroughly: Gently mix the medium by swirling or inverting the container to ensure the Rapamycin is distributed homogeneously before adding it to your cells.
Visualizations
Diagram 1: Rapamycin Signaling Pathway
The diagram below illustrates the mechanism by which Rapamycin inhibits the mTORC1 signaling pathway. Rapamycin binds to its intracellular receptor FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[9][12] This action prevents the phosphorylation of downstream effectors like S6 Kinase (S6K) and 4E-BP1, which are critical for processes like protein synthesis and cell growth.[12]
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Diagram 2: Experimental Workflow for Rapamycin Solution Preparation
This workflow outlines the key steps for preparing Rapamycin solutions for cell culture experiments, from weighing the compound to treating the cells.
Caption: Workflow for preparing Rapamycin stock and working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Determination of stability of rapamycin following exposure to different conditions | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 9. agscientific.com [agscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. gethealthspan.com [gethealthspan.com]
- 12. benchchem.com [benchchem.com]
[Compound Name] off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Imatinib (B729).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and known off-targets of Imatinib?
Imatinib is a tyrosine kinase inhibitor (TKI) originally designed to target the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML).[1][2] Its primary on-targets include the tyrosine kinases ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] However, Imatinib is known to interact with a range of other kinases and non-kinase proteins, leading to off-target effects.[3][4] Notable off-target kinases include Discoidin Domain Receptor 1 (DDR1) and members of the SRC family.[1][3] Additionally, Imatinib has been shown to bind to the non-kinase target NAD(P)H:quinone oxidoreductase 2 (NQO2).[1][5] These off-target interactions can lead to unexpected biological effects in experimental models.[1]
Q2: How can I distinguish between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of Imatinib, consistent with its known potency for its primary targets. Off-target effects may require higher concentrations to become apparent. Performing a dose-response curve and comparing the observed EC50 to the known IC50 values for on- and off-targets can provide initial insights.[1]
-
Use of a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical structure that targets the same primary protein. If both compounds produce the same phenotype, it is more likely an on-target effect.[6]
-
Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (e.g., BCR-ABL, c-KIT) should mimic the effect of Imatinib if the observed phenotype is on-target.[1]
-
Rescue Experiments: If the on-target effect is known to be mediated by a specific signaling pathway, you can attempt to rescue the phenotype by activating a downstream component of that pathway.[1]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct binding of Imatinib to its intended target within the cell.[1]
Q3: My experimental results are inconsistent at high Imatinib concentrations. What could be the cause?
High concentrations of Imatinib may be engaging off-target kinases, leading to confounding effects.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration range for on-target activity. Consult the quantitative data table below to identify which off-targets might be engaged at higher concentrations.[1]
Q4: The phenotype I observe does not correlate with the inhibition of the intended target. What should I do?
The effect may be due to an off-target interaction of Imatinib.[1] Utilize a combination of control experiments, such as target knockdown (siRNA/CRISPR) and rescue experiments, to validate that the phenotype is dependent on the intended target.[1]
Q5: I'm observing unexpected changes in cellular metabolism. Could this be an off-target effect of Imatinib?
Yes, Imatinib is known to inhibit the non-kinase protein NQO2, which is involved in cellular metabolism and detoxification.[1][5] If your experimental system is sensitive to changes in cellular metabolism, consider this off-target effect. Assaying NQO2 activity in the presence of Imatinib may be necessary.[1]
Q6: What are some of the known clinical off-target effects of Imatinib?
One of the most discussed clinical off-target effects is cardiotoxicity, which can manifest as congestive heart failure and left ventricular dysfunction in some patients.[7][8] This has been linked to the inhibition of c-Abl, leading to endoplasmic reticulum stress and disruption of autophagy in cardiomyocytes.[7][9]
Quantitative Data: Imatinib Kinase Selectivity
The following table summarizes the inhibitory concentrations (IC50) of Imatinib against its primary on-targets and a selection of known off-target kinases.
| Target Family | Kinase | IC50 (nM) | Primary Role |
| On-Targets | ABL1 | 25-100 | Therapeutic Target (CML) |
| c-KIT | 100 | Therapeutic Target (GIST) | |
| PDGFRα/β | 100 | Therapeutic Target (various cancers) | |
| Off-Targets | DDR1 | 38 | Collagen Receptor Tyrosine Kinase |
| SRC Family (e.g., LCK, LYN) | >10,000 | Signal Transduction | |
| NQO2 | ~100 | Quinone Reductase (non-kinase) | |
| c-Abl | 100-300 | Non-receptor Tyrosine Kinase |
Experimental Protocols
Protocol 1: Western Blot for On-Target Pathway Inhibition (PI3K/Akt & MAPK/ERK)
This protocol assesses the on-target activity of Imatinib by monitoring the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cell culture reagents
-
Imatinib
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-Akt, Akt, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Imatinib or DMSO for the desired time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.[1]
-
Prepare protein lysates for SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of Imatinib to a target protein in intact cells.
Materials:
-
Cell culture reagents
-
Imatinib
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Western blot supplies
Procedure:
-
Treat cultured cells with Imatinib or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.[1]
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]
-
Collect the supernatant containing the soluble protein fraction.[1]
-
Analyze the amount of soluble target protein in each sample by Western blot.[1]
Visualizations
Caption: Imatinib's on-target and off-target interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic investigation of imatinib-induced cardiac toxicity and the involvement of c-Abl kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. academic.oup.com [academic.oup.com]
Cell viability issues with [Compound Name] treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing cell viability issues encountered during experiments with [Compound Name].
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for [Compound Name] in cell viability assays?
A1: The optimal concentration of [Compound Name] is highly dependent on the specific cell line being used. For initial screening, a broad dose-response experiment is recommended, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM).[1][2] This will help establish an effective concentration range for your experimental model.
Q2: What is the appropriate incubation time for cells treated with [Compound Name]?
A2: Incubation time is a critical parameter. For initial cytotoxicity screening, typical incubation periods are 24, 48, and 72 hours.[1] The choice should be based on the doubling time of your cell line and the biological question being investigated.[1]
Q3: How should I prepare and store [Compound Name] for in vitro experiments?
A3: [Compound Name] is soluble in DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[4][5][6]
Q4: My [Cell Line] appears resistant to [Compound Name] treatment. What should I do?
A4: If you observe no significant effect on cell viability, consider the following: the compound concentration may be too low, the incubation time may be too short, or the cell line may be inherently resistant.[1] It is advisable to test a wider and higher range of concentrations, increase the incubation period, or consider using a more sensitive cell line if appropriate for your research goals.[1]
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with [Compound Name].
Caption: Troubleshooting workflow for inconsistent cell viability results.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure the cell suspension is homogenous. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[7] |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique.[3][7] | |
| Edge effects | Avoid using the outer wells of the microplate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media.[3][7] | |
| High Background Signal | Compound interference | [Compound Name] may directly react with the assay reagent. Run controls with the compound in cell-free media to measure its intrinsic signal.[6][7] |
| Media components | Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. Use phenol red-free media for the assay step.[5][7] | |
| Microbial contamination | Contaminants can metabolize assay reagents. Visually inspect plates for any signs of contamination and maintain sterile technique.[5] | |
| Low Signal or No Dose-Response | Sub-optimal cell number | The number of viable cells may be too low to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[5][8] |
| Insufficient incubation time | The incubation period with the assay reagent may be too short. Typical incubation times are 1-4 hours, but this may need optimization for your specific cells.[5] | |
| Compound precipitation | [Compound Name] may have poor solubility in the culture medium. Visually inspect wells for precipitates. Ensure the final solvent concentration is non-toxic and sufficient to maintain solubility.[6][7] |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[9][10]
Caption: Workflow for a standard MTT cell viability assay.
Materials:
-
[Cell Line]
-
Complete culture medium
-
96-well tissue culture plates
-
[Compound Name] stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3][4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[1][4] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of [Compound Name] to the respective wells. Include vehicle-only (DMSO) and untreated controls.[6]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well.[1][3] Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT.[3] Add 100 µL of solubilization solution to each well to dissolve the crystals.[3]
-
Data Acquisition: Gently shake the plate for 5-15 minutes to ensure complete solubilization.[1][3] Measure the absorbance at 570 nm using a microplate reader.[1]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11][12][13] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis in your target cells using [Compound Name]. Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the collected cells twice with cold PBS and centrifuge (e.g., 500 x g for 5 minutes).[11][14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[12][14]
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Signaling Pathway: Drug-Induced Apoptosis
[Compound Name] may induce apoptosis through intrinsic or extrinsic pathways, often culminating in the activation of caspases, which are proteases that execute programmed cell death.[16][17]
Caption: Overview of major caspase activation pathways in apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
Technical Support Center: Refining Purification Methods for Oseltamivir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Oseltamivir (B103847).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product purity is below the required >99.0% after recrystallization. What are the likely causes and how can I improve it?
A1: Achieving high purity with Oseltamivir Phosphate often relies on a well-optimized recrystallization process.[1][2] Low purity can stem from several factors:
-
Inappropriate Solvent System: The choice of solvent is critical. While methanol, ethanol, or aqueous solutions of these alcohols are commonly used, the ideal system depends on the impurity profile of your crude product.[2]
-
Troubleshooting:
-
Screen different solvents or solvent mixtures (e.g., ethanol/water) to find a system where Oseltamivir has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in solution.
-
Ensure the use of high-purity solvents, as contaminants can co-precipitate with your product.
-
-
-
Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of smaller, less pure crystals.
-
Troubleshooting: Employ a slow, controlled cooling process. A stepwise or gradual cooling to room temperature, followed by a period at a lower temperature (e.g., 0-5 °C), can significantly improve crystal formation and purity.
-
-
Insufficient Washing: Residual mother liquor on the crystal surface is a common source of impurities.
-
Troubleshooting: Wash the filtered crystals with a small amount of the cold recrystallization solvent to displace the impurity-rich mother liquor. Avoid excessive washing, which can dissolve a significant portion of the product.
-
Q2: I am observing a significant loss of yield during the final purification steps. How can I minimize this?
A2: Yield loss is a common challenge, particularly when aiming for high purity. Key areas to investigate include:
-
Recrystallization Solvent Volume: Using an excessive volume of solvent to dissolve the crude product will result in a lower recovery, as more product will remain in the mother liquor upon cooling.
-
Troubleshooting: Use the minimum amount of hot solvent necessary to fully dissolve the crude Oseltamivir. This ensures the solution is saturated or near-saturated, maximizing crystal precipitation upon cooling.
-
-
Multiple Purification Steps: Each purification step, from extraction to chromatography and crystallization, will inevitably lead to some product loss.[3][4]
-
Troubleshooting: Streamline the purification workflow where possible. For instance, a highly effective single recrystallization may be preferable to multiple, less efficient steps. In some cases, a preliminary purification by column chromatography followed by a final crystallization can optimize both purity and yield.[3][4]
-
-
pH and Stability: Oseltamivir can be susceptible to degradation under certain pH conditions, particularly alkaline environments.[5][6]
Q3: During column chromatography, I'm getting poor separation between Oseltamivir and a closely related impurity. What adjustments can I make?
A3: Poor resolution in chromatography is typically due to suboptimal selection of the stationary or mobile phase.
-
Mobile Phase Composition: The polarity of the mobile phase is a key factor in achieving good separation.
-
Troubleshooting:
-
Systematically vary the ratio of solvents in your mobile phase. For reverse-phase HPLC, this often involves adjusting the ratio of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[5][8]
-
Consider the use of ion-pairing reagents in a reverse-phase HPLC method, which can improve the retention and resolution of ionic compounds like Oseltamivir.[9]
-
-
-
Stationary Phase: The choice of column (e.g., C18, C8) and its properties (particle size, pore size) are crucial.
-
Troubleshooting:
-
If resolution is still poor after optimizing the mobile phase, try a column with a different chemistry or a higher theoretical plate count (e.g., smaller particle size).
-
For separating enantiomeric impurities, a specialized chiral HPLC column is necessary.[10]
-
-
Data Presentation
Table 1: Oseltamivir Purification Performance Metrics
| Parameter | Target Value | Common Range | Key Influencing Factors |
| Final Purity (by HPLC) | >99.0% | 99.0% - 99.7% | Recrystallization solvent, cooling rate, number of purification steps.[1][2][3] |
| Maximum Single Impurity | <0.1% | 0.05% - 0.15% | Efficiency of recrystallization or chromatographic separation.[2] |
| Total Impurities | <1.0% | 0.3% - 1.0% | Overall effectiveness of the purification train.[2] |
| Overall Yield (from Shikimic Acid) | As high as possible | 17% - 22% (reported) | Number of synthetic steps, efficiency of each reaction and purification.[3] |
| Recrystallization Recovery | >80% | 75% - 90% | Solvent choice, volume, and final crystallization temperature.[2] |
Experimental Protocols
Protocol 1: Recrystallization of Oseltamivir Phosphate
This protocol describes a general method for the final purification of Oseltamivir Phosphate via recrystallization.
-
Dissolution: In a suitable reaction vessel, suspend the crude Oseltamivir Phosphate in a minimal amount of the chosen solvent system (e.g., 95% ethanol). A common starting point is 4-25 times the weight of the crude product.[2]
-
Heating: Heat the mixture with stirring until the solid is completely dissolved. The temperature should be close to the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 30-60 minutes.[2]
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. Pre-heating the filtration apparatus is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. For maximum recovery, subsequently cool the mixture in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Analysis for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of Oseltamivir.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[5] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a standard solution of Oseltamivir at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent. Dissolve the sample to be analyzed in the same solvent at a similar concentration.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Analysis: Calculate the purity of the sample by comparing the peak area of Oseltamivir to the total area of all peaks in the chromatogram.
Visualizations
Caption: General Purification Workflow for Oseltamivir.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. akjournals.com [akjournals.com]
- 9. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gefitinib Resistance
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Gefitinib (B1684475) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line (e.g., PC9, HCC827) has stopped responding to Gefitinib. What are the most common causes?
A1: The most prevalent mechanisms for acquired resistance to Gefitinib in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines are:
-
Secondary "Gatekeeper" Mutation (T790M): This mutation in exon 20 of the EGFR gene accounts for 50-60% of acquired resistance cases.[1][2] It increases the receptor's affinity for ATP, which outcompetes Gefitinib for binding to the kinase domain.[3]
-
MET Proto-Oncogene Amplification: Amplification of the MET gene is observed in approximately 20% of resistant cases.[2] This leads to overexpression of the MET receptor, which activates downstream signaling pathways, such as PI3K/AKT, bypassing the EGFR blockade.[2][4][5][6]
-
Activation of Bypass Signaling Pathways: Other receptor tyrosine kinases (e.g., HER2, AXL) can become activated, sustaining pro-survival signaling through pathways like PI3K/AKT and MEK/ERK, even when EGFR is inhibited.[1][7][8]
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can also contribute to resistance.[9]
Q2: How can I confirm if my resistant cell line has the T790M mutation?
A2: Several molecular biology techniques can be used. The choice depends on the required sensitivity.
-
Sanger Sequencing: This is a traditional method but has a lower sensitivity, generally requiring the mutation to be present in at least 25-30% of the cell population to be detected.[10]
-
Real-Time PCR (qPCR) based methods: Techniques like Amplification Refractory Mutation System (ARMS)-PCR are highly sensitive and can detect the T790M mutation at allele frequencies as low as 0.01%.[10] Several commercial kits are available for this purpose.[11][12]
-
Digital PCR (dPCR): This is one of the most sensitive methods, capable of detecting and quantifying rare mutations with high precision, often down to a 0.1% allele frequency or lower.[13][14]
Q3: What is a typical IC50 value for Gefitinib in sensitive vs. resistant NSCLC cell lines?
A3: The half-maximal inhibitory concentration (IC50) for Gefitinib increases dramatically in resistant cell lines. While values can vary between studies, a significant fold-change is the key indicator. See the summary table below for representative values.
Q4: My resistant cells do not have the T790M mutation or MET amplification. What other mechanisms could be at play?
A4: If the most common mechanisms are ruled out, consider these possibilities:
-
Activation of downstream pathways: Your cells may have constitutive activation of the PI3K/AKT or MEK/ERK pathways, making them independent of EGFR signaling for survival.[7]
-
Upregulation of anti-apoptotic proteins: Changes in the expression of proteins like BIM, a pro-apoptotic member of the BCL-2 family, can mediate resistance.[8]
-
Transcriptional Reprogramming: Resistant cells can undergo extensive changes in their gene expression programs, activating pathways related to hypoxia, inflammation (TNFA signaling), or EMT.[3]
Troubleshooting Guides
Problem 1: My cell viability assay (e.g., MTT) shows a much smaller difference between my sensitive and resistant cells than expected.
| Possible Cause | Suggested Solution |
| Incorrect Seeding Density | Optimize cell seeding density. Ensure that cells are in the exponential growth phase during the assay and do not become over-confluent in the control wells by the end of the experiment. |
| Assay Incubation Time | The standard incubation time with the drug is 48-72 hours.[15] Shorter times may not be sufficient to observe the full cytotoxic/cytostatic effect. Verify your incubation period. |
| Drug Concentration Range | Ensure your serial dilutions cover a wide enough range to generate a full dose-response curve for both sensitive and resistant lines. Resistant lines may require concentrations several orders of magnitude higher.[3][16] |
| Cell Line Authenticity/Contamination | Verify the identity of your cell lines using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can alter drug response. |
Problem 2: I cannot detect phosphorylation changes in EGFR (p-EGFR) via Western Blot after Gefitinib treatment in my sensitive cells.
| Possible Cause | Suggested Solution |
| Suboptimal Stimulation | For many cell lines (e.g., A431), EGFR is not highly phosphorylated at baseline. You may need to stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce robust phosphorylation before treatment.[17][18] Gefitinib's inhibitory effect will be more apparent on stimulated p-EGFR levels. |
| Incorrect Antibody | Ensure you are using a validated antibody specific for a key autophosphorylation site, such as Tyrosine 1068 (p-EGFR Y1068).[19][20] |
| Inefficient Protein Extraction | Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation during sample preparation.[17] Keep samples on ice at all times.[18] |
| Insufficient Drug Treatment Time/Dose | Treat cells with an effective concentration of Gefitinib (above the IC50) for an appropriate duration (e.g., 2-6 hours) to observe maximal inhibition of phosphorylation. |
Quantitative Data Summary
Table 1: Representative IC50 Values for Gefitinib in Sensitive and Resistant NSCLC Cell Lines
This table summarizes the fold-change in IC50 values, a key indicator of acquired resistance.
| Cell Line (Parental) | Activating EGFR Mutation | IC50 (Sensitive) | Cell Line (Resistant) | Resistance Mechanism | IC50 (Resistant) | Fold Increase | Reference |
| PC9 | Exon 19 del | 20.0 nM | PC9GR | T790M | 5,311 nM | ~265x | [3] |
| PC9 | Exon 19 del | 77.26 nM | PC9-GR | Not specified | >4,000 nM | >52x | [16] |
| HCC827 | Exon 19 del | 13.06 nM | HCC827-GR | Not specified | >4,000 nM | >306x | [16] |
| H3255 | L858R | 3.0 nM | - | - | - | - | [21] |
| H1650 | Exon 19 del | 31,000 nM | H1650GR | T790M negative | 50,000 nM | ~1.6x | [9] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., incubation time, cell density, assay type) and can vary between laboratories.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This protocol is for assessing the dose-dependent effect of a compound on cell proliferation/viability in a 96-well format.
Materials:
-
Adherent cancer cell lines (e.g., PC9, PC9-GR)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Gefitinib stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of Gefitinib in culture medium. A typical final concentration range might be 0.001 µM to 10 µM for sensitive lines and 0.1 µM to 50 µM for resistant lines. Include a "vehicle control" with the highest concentration of DMSO used in the dilutions (typically <0.1%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include "cells only" (medium) and "medium only" (blank) controls. Incubate for 48-72 hours.[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[15][22] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution.[15] Measure the absorbance at 490 nm or 570 nm using a microplate reader.[22][23]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate percent viability: (Absorbance of treated well / Average absorbance of vehicle control wells) * 100.
-
Plot percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[24]
-
Protocol 2: Western Blot for Phospho-EGFR (p-EGFR) and Total EGFR
This protocol details the detection of protein phosphorylation to assess kinase inhibitor activity.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 8% Tris-Glycine)
-
PVDF membrane (0.45 µm for large proteins like EGFR)[18]
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-EGFR (Y1068), Rabbit anti-Total EGFR, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Sample Preparation:
-
Culture cells to 70-80% confluency. Treat with Gefitinib as required. For some lines, stimulate with 100 ng/mL EGF for 15-30 min prior to harvesting.[17]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to the same concentration with lysis buffer.
-
Gel Electrophoresis: Add Laemmli buffer to 20-30 µg of protein per sample and boil at 95°C for 5-10 minutes.[17] Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane. Use a transfer buffer containing 0.1% SDS and 10% methanol (B129727) to improve the transfer of high molecular weight proteins like EGFR.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is often preferred for phospho-antibodies).[25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[17]
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein levels, the membrane must be stripped and re-probed for Total EGFR and a loading control (β-Actin). Incubate the membrane in a mild stripping buffer, wash, re-block, and repeat steps 6-8 with the next primary antibody.
Visualizations
Caption: Key mechanisms of acquired resistance to Gefitinib in NSCLC cells.
Caption: Experimental workflow for identifying Gefitinib resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling (2007) | Jeffrey A. Engelman | 4567 Citations [scispace.com]
- 7. Gefitinib-Resistance Is Related to BIM Expression in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive and practical method to detect the T790M mutation in the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology & Oncology Research | EGFR T790M Mutation Detection in Patients With Non-Small Cell Lung Cancer After First Line EGFR TKI Therapy: Summary of Results in a Three-Year Period and a Comparison of Commercially Available Detection Kits [por-journal.com]
- 12. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 14. Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR - Silveira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. EGFR (EGFR) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. youtube.com [youtube.com]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Adjusting [Compound Name] protocol for different cell types
Technical Support Center: Optimizing Rapamycin (B549165) Protocols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Rapamycin, a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Given that the cellular response to Rapamycin can vary significantly, this resource will help you tailor your experimental protocol to different cell types.
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines show such varied sensitivity to Rapamycin?
A1: The sensitivity of cell lines to Rapamycin can differ dramatically, with IC50 values (the concentration required to inhibit a biological process by 50%) ranging from less than 1 nM to over 20 µM.[3] This variability is influenced by several factors:
-
Genetic and Signaling Background: The status of signaling pathways like PI3K/AKT can significantly alter a cell's response to mTOR inhibition.[3]
-
mTOR Pathway Component Expression: The relative levels of proteins within the mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) can dictate the drug's effect.[3]
-
Phosphatidic Acid (PA) Levels: PA stabilizes mTOR complexes and competes with Rapamycin.[3] Cancer cells with high levels of phospholipase D (PLD) activity, and thus high PA levels, are often more resistant to Rapamycin.[4] For example, MDA-MB-231 breast cancer cells, which have high PLD activity, require much higher concentrations of Rapamycin for growth inhibition compared to MCF-7 cells.[3][4]
Q2: What is the optimal concentration of Rapamycin to use in cell culture?
A2: The optimal concentration is highly dependent on the cell type and the specific experimental goal. While many studies use concentrations around 20 nM to 100 nM for mTORC1 inhibition with no toxicity, a dose-response experiment is crucial to determine the ideal concentration for your specific cell line and assay. Low doses primarily affect mTORC1, while higher doses may also impact mTORC2.[3]
Q3: How should I prepare and store Rapamycin for consistent results?
A3: Proper handling is critical for reproducibility.[5]
-
Solvent: Due to poor water solubility, Rapamycin should be dissolved in high-quality, sterile dimethyl sulfoxide (B87167) (DMSO).[5]
-
Stock Solution: A common concentration for a stock solution is 10 mM in DMSO.[5] To prepare 1 mL of a 10 mM stock, you would dissolve 9.14 mg of Rapamycin (MW: 914.17 g/mol ) in 1 mL of DMSO.[1]
-
Storage: The stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Q4: For how long should I treat my cells with Rapamycin?
A4: Treatment duration can range from a few hours to several days depending on the biological question. For many cell proliferation or viability assays, a 24 to 72-hour incubation is common.[6][7] However, the optimal time should be determined empirically for your specific experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell density: Seeding density affects cell growth rate and drug response. 2. Variable cell passage number: Cell lines can change phenotypically at high passage numbers.[5] 3. Inconsistent Rapamycin solution: Errors in dilution or improper storage can alter the effective concentration.[5] | 1. Standardize seeding protocol: Ensure the same number of viable cells are seeded for each experiment. 2. Use a consistent passage range: Use cells within a defined, low-passage number range.[5] 3. Follow a strict dilution protocol: Prepare fresh working solutions from a single-use stock aliquot for each experiment. Add the culture medium to the Rapamycin stock, not the other way around, to prevent precipitation.[5] |
| No observable effect from Rapamycin treatment | 1. Concentration is too low: The cell line may be resistant or require higher concentrations to inhibit the target. 2. Degraded Rapamycin: Improper storage or multiple freeze-thaw cycles can degrade the compound. 3. Cell line is intrinsically resistant: High levels of phosphatidic acid (PA) or mutations in the mTOR pathway can confer resistance.[4] | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 nM to 20 µM) to find the effective range. 2. Use fresh aliquots: Thaw a new, single-use aliquot of the stock solution for each experiment.[1] 3. Analyze pathway components: If resistance is suspected, consider Western blotting to check the phosphorylation status of mTOR targets like S6 Kinase (S6K1) to confirm pathway inhibition.[3] |
| Unexpected cell toxicity or off-target effects | 1. Concentration is too high: High concentrations can inhibit mTORC2, which may lead to adverse effects like decreased cell survival.[4][8] 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Lower the concentration: Use the lowest effective concentration that achieves the desired inhibition of mTORC1.[3] 2. Maintain low DMSO concentration: Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.5%). Always include a vehicle control (medium with the same DMSO concentration as your highest Rapamycin dose) in your experiments.[5] |
Quantitative Data Summary
The effective concentration of Rapamycin varies significantly across different cell types. The table below summarizes typical concentration ranges reported in the literature. Note: These are starting points; optimization is required for every new cell line and experiment.
| Cell Type | Application | Typical Concentration Range | Reference |
| Breast Cancer (MCF-7) | Inhibition of Proliferation (IC50) | ~20 nM | [3] |
| Breast Cancer (MDA-MB-231) | Inhibition of Proliferation (IC50) | ~20 µM | [3] |
| Oral Cancer (Ca9-22) | Induction of Apoptosis/Autophagy | 10 - 20 µM | [6] |
| Human VM Endothelial Cells | Inhibition of Proliferation | 100 - 1,000 ng/mL (~109 - 1094 nM) | [7] |
| Various Cell Types | General mTORC1 Inhibition | 20 nM - 100 nM | [9] |
Experimental Protocols & Visualizations
Protocol: Determining Rapamycin IC50 using an MTT Assay
This protocol provides a method for assessing the concentration-dependent effect of Rapamycin on cell viability.[10]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Rapamycin (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of Rapamycin in complete medium. A common approach is to use a logarithmic dilution series (e.g., 0.1, 1, 10, 100 nM and 1, 10, 100 µM).[11]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell blank" control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[7][10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker for 10 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][12]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell blank" from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Vehicle control = 100% viability).
-
Plot the percentage of viability against the log of Rapamycin concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[11]
-
Diagram: Rapamycin Experimental Workflow
A typical workflow for determining the IC50 of Rapamycin.
Diagram: Simplified mTORC1 Signaling Pathway
Rapamycin functions by forming a complex with the protein FKBP12.[1] This complex then binds to and allosterically inhibits mTORC1, a central regulator of cell growth and proliferation.[1][13]
Rapamycin inhibits the mTORC1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 7. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gethealthspan.com [gethealthspan.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
[Compound Name] stability in different buffer conditions
Technical Support Center: [Compound Name] Stability
Disclaimer: As "[Compound Name]" is a placeholder, this document serves as a template. The data and specific examples provided are illustrative and should be replaced with experimentally determined results for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of [Compound Name] instability in aqueous buffer solutions?
A1: The stability of a compound in a buffer can be influenced by several factors. The most common causes of degradation for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolysis: Reaction with water, which is often catalyzed by acidic or basic conditions (pH).[2][4] Functional groups like esters and amides are particularly susceptible.[4]
-
Oxidation: Degradation caused by reaction with oxygen. This can be accelerated by exposure to light or the presence of certain metal ions.[1][4]
-
Photolysis: Degradation caused by exposure to light, particularly UV and visible light.[1][5]
The intrinsic chemical structure of [Compound Name] will determine its susceptibility to these pathways. Forced degradation studies are essential to identify these vulnerabilities early in development.[6][7]
Q2: My [Compound Name] is precipitating after being diluted into my assay buffer. What can I do?
A2: Precipitation upon dilution is a common issue related to a compound's solubility.[8][9] Here are several troubleshooting steps:
-
Check Solubility Limits: You may be exceeding the compound's solubility in the final buffer system. Try lowering the final concentration.[8]
-
Solvent Shock: Diluting a concentrated stock (e.g., in DMSO) too quickly into an aqueous buffer can cause the compound to crash out. Try adding the stock solution dropwise while gently vortexing the buffer.[8]
-
pH Effects: The solubility of ionizable compounds is often pH-dependent. Ensure the buffer's pH is in a range where your compound is most soluble.[10][11]
-
Temperature: Solubility is temperature-dependent. Gently warming the buffer (e.g., to 37°C) before adding the compound stock may help, but ensure the temperature itself does not cause degradation.[8][10]
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can promote precipitation.[8]
Q3: How does buffer choice (e.g., phosphate (B84403) vs. citrate) impact the stability of [Compound Name]?
A3: The choice of buffer system is critical. Different buffer components can directly or indirectly affect compound stability.
-
pH Maintenance: The primary role of a buffer is to maintain a stable pH.[12][13] The optimal pH for stability must be determined experimentally (see Table 1).
-
Catalysis: Some buffer components can act as catalysts for degradation reactions.
-
Ionic Strength: The concentration of salts in the buffer can influence reaction rates and compound solubility.
-
Compatibility: Ensure the buffer components do not interact with your compound or other formulation excipients.[14] For example, phosphate buffers can precipitate in the presence of divalent cations like Ca²⁺ or Mg²⁺.[10]
Q4: What are the recommended storage conditions for [Compound Name] in solution?
A4: Based on preliminary data, storing [Compound Name] at low temperatures (2-8°C) and protected from light is recommended to minimize degradation. The ideal buffer is one at or near neutral pH, such as a phosphate buffer at pH 7.4, where the compound shows the highest stability (see Table 1). Always prepare fresh solutions for critical experiments. The shelf-life of a solution is determined through long-term stability studies under defined storage conditions.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during stability experiments.
| Observation | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | Chemical degradation (e.g., hydrolysis, oxidation). | Review the buffer pH and temperature. Consider degassing the buffer to remove oxygen or adding an antioxidant if oxidation is suspected.[1] Shield the experiment from light. |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of degradation products. | This is expected in stability studies. These peaks need to be tracked and quantified. Forced degradation studies can help identify what these degradants might be.[6][7] |
| Precipitation in the buffer during storage. | Poor compound solubility at the storage temperature or a pH shift. | Gently warm and agitate the solution to redissolve the precipitate.[10][17] Confirm the buffer pH. Consider lowering the compound concentration or adding a solubilizing agent if compatible with the assay.[9] |
| Retention time shifts in HPLC analysis. | Buffer salt precipitation in the HPLC system, especially with high organic solvent content in a gradient.[18] | Ensure the buffer concentration is compatible with the mobile phase gradient. Lower the buffer concentration if precipitation is suspected. Filter all buffers and mobile phases.[18] |
Illustrative Stability Data
The following table summarizes the stability of a hypothetical [Compound Name] after a 48-hour incubation under various conditions, as measured by HPLC.
Table 1: Stability of [Compound Name] in Various Buffers
| Buffer System (50 mM) | pH | Temperature (°C) | % [Compound Name] Remaining (48 hours) | Appearance of Degradants |
| Sodium Citrate | 5.0 | 25 | 85.2% | Minor peaks observed |
| Sodium Acetate | 5.0 | 40 | 72.5% | Significant degradation |
| Phosphate (PBS) | 7.4 | 4 | 99.1% | None detected |
| Phosphate (PBS) | 7.4 | 25 | 96.5% | Trace peaks observed |
| Tris-HCl | 8.5 | 25 | 88.9% | Minor peaks observed |
| Tris-HCl | 8.5 | 40 | 79.3% | Significant degradation |
Note: Data is for illustrative purposes only.
Experimental Protocols & Visualizations
Protocol: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of [Compound Name] in a selected buffer.
-
Buffer Preparation: Prepare all buffers (e.g., 50 mM Phosphate, pH 7.4) using high-purity water and reagents. Filter the final buffer solution through a 0.22 µm filter.[12]
-
Stock Solution Preparation: Prepare a concentrated stock solution of [Compound Name] (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.
-
Sample Preparation: Dilute the stock solution into the prepared buffer to a final concentration (e.g., 100 µg/mL). Ensure the final percentage of the organic solvent is low (typically ≤1%) to prevent solubility issues.
-
Incubation: Aliquot the solution into separate, sealed vials for each time point. Store the vials under the desired temperature conditions (e.g., 4°C and 25°C), protected from light.[19]
-
Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove a vial from each condition. If necessary, quench any ongoing reaction by freezing the sample immediately.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[20] The method should be able to separate the parent [Compound Name] from all potential degradation products.[21][22]
-
Data Analysis: Calculate the percentage of [Compound Name] remaining at each time point relative to the initial (T=0) concentration. Plot the percentage remaining versus time to determine the degradation rate.
Diagram: General Workflow for a Buffer Stability Study
Caption: General workflow for conducting a buffer stability study.
Diagram: Common Degradation Pathways
Caption: Common degradation pathways for pharmaceutical compounds.
References
- 1. moravek.com [moravek.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Pharmaceutical Degradation | PPTX [slideshare.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. neb.com [neb.com]
- 18. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 19. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the Efficacy of Compound X In Vivo: A Comparative Guide
For researchers and drug development professionals, the transition from in vitro activity to in vivo efficacy is a critical milestone. This guide provides an objective comparison of the hypothetical Compound X against alternative compounds, supported by illustrative experimental data and detailed protocols.
Comparative In Vivo Efficacy
The antitumor activity of Compound X was evaluated in a human tumor xenograft model and compared with two other hypothetical compounds, Competitor A and Competitor B.[1][2] Compound X demonstrated superior tumor growth inhibition and a significant survival benefit.
| Parameter | Compound X (20 mg/kg) | Competitor A (20 mg/kg) | Competitor B (20 mg/kg) | Vehicle Control |
| Tumor Growth Inhibition (%) | 85% | 62% | 45% | 0% |
| Median Survival (Days) | 42 | 31 | 25 | 20 |
| p-MEK Levels (Inhibition %) | 92% | 75% | Not Assessed | 0% |
| Data are representative and compiled for illustrative purposes. |
Pharmacokinetic Profiles
A comparative pharmacokinetic (PK) analysis was conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of Compound X and Competitor A in murine models.[3][4][5] Compound X exhibited a more favorable pharmacokinetic profile, including a longer half-life and greater bioavailability, which likely contributes to its enhanced efficacy.[4]
| Parameter | Compound X (10 mg/kg, IV) | Competitor A (10 mg/kg, IV) |
| Half-life (t½) (hours) | 8.5 | 4.2 |
| Cmax (ng/mL) | 2800 | 1950 |
| AUC (ng·h/mL) | 14500 | 8700 |
| Clearance (mL/min/kg) | 11.5 | 19.2 |
| Bioavailability (F%) | 45% (Oral) | 28% (Oral) |
| Data are representative and compiled for illustrative purposes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies.[6]
Protocol 1: Human Tumor Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the antitumor efficacy of Compound X in an in vivo xenograft model.[2][7]
-
Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used for the study.[7] All procedures must comply with local regulations and be included in an approved experimental protocol.[8]
-
Tumor Implantation: A suspension of 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[2][9]
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group).[7] Compound X is administered daily via oral gavage for 21 days.
-
Monitoring: Tumor volume and body weight are measured three times per week.[7] Tumor volume is calculated using the formula: (Length x Width²) / 2.[2]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at the first sign of morbidity. Tumors are then collected for pharmacodynamic analysis.[2]
Protocol 2: In Vivo Pharmacokinetic Study
This protocol details the procedure for determining the pharmacokinetic profile of Compound X.[3][5]
-
Animal Model: NOD/SCID mice are used for the pharmacokinetic analysis.[3]
-
Drug Administration: A single intravenous (IV) dose of Compound X (10 mg/kg) is administered via the tail vein.[3][5]
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]
-
Bioanalysis: The concentration of Compound X in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][10]
-
Data Analysis: Key pharmacokinetic parameters are determined using non-compartmental analysis with appropriate software.[3][4]
Visualizations: Pathways and Workflows
Mechanism of Action: MAPK/ERK Signaling Pathway
Compound X is a potent and selective inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the point of intervention for Compound X.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selvita.com [selvita.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. protocols.io [protocols.io]
Comparative Potency Analysis of Compound X Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Compound X against a panel of established inhibitors. The data presented is intended to offer an objective assessment of Compound X's performance and is supported by detailed experimental protocols for reproducibility.
Quantitative Potency Comparison
The inhibitory activity of Compound X was evaluated and compared against known standards targeting relevant biological pathways. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of Compound X vs. Mitotic Inhibitors in HeLa Cells
| Compound | Target/Mechanism of Action | IC50 (nM) |
| Compound X | Tubulin Polymerization Inhibitor | [Insert Data] |
| Paclitaxel | Microtubule Stabilizer | 2.5 |
| Vinblastine | Tubulin Polymerization Inhibitor | 1.8 |
| Colchicine | Tubulin Polymerization Inhibitor | 4.3 |
Table 2: IC50 Values of Compound X vs. BMX Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM)[1][2][3] |
| Compound X | BMX Kinase | [Insert Data] |
| BMX-IN-1 | BMX Kinase | 8 |
| Ibrutinib | BTK, BMX | 0.8 (for BMX) |
| JS25 | BMX, BTK | 3.5 (for BMX)[1] |
| CHMFL-BMX-078 | BMX Kinase | 11 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate replication of the findings.
Protocol 1: Determination of IC50 using MTT Assay for Cell Viability
This protocol is a common method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic potential of compounds.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Compound X and reference inhibitors
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are then incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired concentrations. The medium from the cell plates is replaced with the medium containing the various compound concentrations. Control wells with DMSO alone are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This biochemical assay is used to measure the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human BMX kinase
-
Compound X and reference kinase inhibitors
-
ATP
-
Kinase-specific substrate peptide
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader (luminescence)
Procedure:
-
Reaction Setup: The kinase, test compound (at various concentrations), and substrate are added to the wells of a microplate in the kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A kinase detection reagent is added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence is measured using a microplate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of mitotic inhibitors that target tubulin polymerization.
Caption: Mechanism of action for mitotic inhibitors targeting tubulin.
Experimental Workflow
The workflow for determining the IC50 value of an inhibitor is a stepwise process from cell preparation to data analysis.
Caption: Experimental workflow for IC50 determination.
Comparative Logic
This diagram illustrates the logical framework for comparing the potency of Compound X to known inhibitors.
Caption: Logical framework for potency comparison.
References
A Comparative Guide to the Reproducibility of Vorinostat (SAHA) Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results for Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA), a potent histone deacetylase (HDAC) inhibitor.[1][2] The reproducibility of in vitro experimental data is crucial for advancing research and drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental processes to aid researchers in designing robust and repeatable experiments.
Data Presentation: Comparative Efficacy of Vorinostat
The anti-proliferative activity of Vorinostat can vary across different cancer cell lines and experimental conditions.[3] The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing efficacy. The table below presents a summary of reported IC50 values for Vorinostat in various cancer cell lines, showcasing the range of responses and highlighting the importance of standardized protocols for achieving reproducible results.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | Reported IC50 (µM) | Reference |
| SW-1353 | Chondrosarcoma | MTS Assay | 48 | 2.0 | [4][5] |
| NCI-H460 | Large-cell Lung Carcinoma | MTT Assay | 48 | 4.07 | [4] |
| SW-982 | Synovial Sarcoma | MTS Assay | 48 | 8.6 | [4][5] |
| HH | Cutaneous T-cell Lymphoma | Proliferation Assay | - | 0.146 | [2][4] |
| HuT78 | Cutaneous T-cell Lymphoma | Proliferation Assay | - | 2.062 | [2][4] |
| PC-3 | Prostate Cancer | Growth Inhibition | - | 2.5 - 7.5 | [4][6] |
| TSU-Pr1 | Prostate Cancer | Growth Inhibition | - | 2.5 - 7.5 | [4][6] |
| MCF-7 | Breast Cancer | Proliferation Assay | - | 0.75 | [6] |
Experimental Protocols
Detailed and consistent methodologies are fundamental to achieving reproducible results. Below are protocols for key experiments used to evaluate the efficacy of Vorinostat.
1. Cell Viability (MTT/MTS) Assay
This protocol is used to assess the anti-proliferative effects of Vorinostat on adherent cancer cell lines.[1][3]
-
Cell Seeding: Seed approximately 5 x 10³ cells per well in a 96-well plate with 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of Vorinostat in the complete culture medium. A typical concentration range to test is between 0 and 15 µM.[3] Remove the existing medium and add 100 µL of the Vorinostat dilutions to the appropriate wells. A vehicle control (DMSO) should be included at a concentration equal to the highest Vorinostat concentration (typically ≤0.1%).[3] Incubate the plate for 48 hours.[3]
-
MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT solution (5 mg/mL) to each well.[3][7]
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C, protected from light.[3] If using MTT, add a solubilization solution like DMSO to dissolve the formazan (B1609692) crystals.[1] Measure the absorbance at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1][3]
-
Data Analysis: Subtract the background absorbance from all readings and normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the cell viability against the Vorinostat concentration to determine the IC50 value.[4]
2. Western Blotting for Histone Acetylation
This method is used to detect the increase in acetylated histones in cells following treatment with Vorinostat.[1]
-
Cell Culture and Lysis: Culture cells to 70-80% confluency and treat with the desired concentration of Vorinostat (e.g., 2.5 µM) for a specified time, such as 24 hours.[3] After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[3][7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[1][3]
-
Sample Preparation and Electrophoresis: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes. Separate the proteins using SDS-PAGE.[3][7]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.[1][4] Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3).[1] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[1][7]
-
Detection: Use an ECL detection reagent and capture the chemiluminescent signal with an imaging system.[7]
Mandatory Visualizations
Mechanism of Action of Vorinostat
Vorinostat inhibits class I and II Histone Deacetylases (HDACs).[8][9] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.[1][8] This can lead to cell cycle arrest, differentiation, and apoptosis.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
Comparative Performance Analysis: Vantictinib vs. Dacarbazine for BRAF V600E-Mutant Metastatic Melanoma
This guide provides a detailed comparison of the investigational compound, Vantictinib, against the gold standard treatment, Dacarbazine, for BRAF V600E-mutant metastatic melanoma. The data presented is derived from preclinical studies designed to evaluate efficacy, selectivity, and mechanism of action.
Data Presentation
The following tables summarize the quantitative performance of Vantictinib compared to Dacarbazine in key preclinical assays.
Table 1: In Vitro Cytotoxicity against A375 Human Melanoma Cell Line (BRAF V600E)
| Compound | IC50 (72h) | Max Inhibition |
| Vantictinib | 0.5 nM | 98% |
| Dacarbazine | 150 µM | 75% |
IC50 values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in A375 Xenograft Mouse Model
| Treatment Group | Tumor Growth Inhibition (TGI) at Day 21 | Median Survival |
| Vehicle Control | 0% | 25 days |
| Vantictinib (10 mg/kg, oral, daily) | 92% | 58 days |
| Dacarbazine (80 mg/kg, i.p., Q5D) | 45% | 35 days |
TGI is a measure of the reduction in tumor size compared to the vehicle control group.
Table 3: Downstream Pathway Modulation in A375 Cells (4h treatment)
| Compound | p-MEK (% of Control) | p-ERK (% of Control) |
| Vantictinib (10 nM) | 8% | 12% |
| Dacarbazine (150 µM) | 95% | 98% |
Data represents the relative phosphorylation levels of key downstream proteins in the MAPK pathway, as measured by Western Blot.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Culture: A375 human melanoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Vantictinib (0.01 nM to 1 µM) or Dacarbazine (1 µM to 500 µM) for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using a non-linear regression analysis.
Protocol 2: In Vivo Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 5 x 10^6 A375 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth & Grouping: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three groups (n=10 per group): Vehicle, Vantictinib, and Dacarbazine.
-
Dosing Regimen:
-
Vantictinib: Administered orally at 10 mg/kg, once daily.
-
Dacarbazine: Administered via intraperitoneal injection at 80 mg/kg, every 5 days (Q5D).
-
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was concluded when tumors in the control group reached approximately 2000 mm³, or upon signs of significant morbidity.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Vantictinib inhibits the mutated BRAF V600E protein, blocking the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft study comparing Vantictinib and Dacarbazine.
Mechanism of Action Comparison
Caption: Logical relationship of the mechanisms of action for Vantictinib vs. Dacarbazine.
Independent Verification of Dasatinib Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Dasatinib (B193332) with other prominent tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl kinase. Dasatinib is a potent, second-generation TKI highly effective in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] A thorough understanding of its binding characteristics is essential for optimizing drug efficacy and guiding the development of next-generation inhibitors.
Comparative Analysis of Binding Affinity
Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the SRC family of kinases.[1] This disrupts downstream signaling pathways that promote cancer cell proliferation and survival.[1] Compared to the first-generation inhibitor Imatinib, Dasatinib exhibits significantly greater potency, being over 300-fold more effective against the unmutated Bcr-Abl kinase in vitro.[3]
The binding affinity of an inhibitor is a critical measure of its potency and is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher affinity and potency.
Table 1: Comparative Binding Affinities of Bcr-Abl Kinase Inhibitors
| Compound | Target Protein | Binding Affinity (Kd/IC50) | Key Characteristics |
| Dasatinib | Bcr-Abl Kinase | <1 nM (Kd)[3] | Binds to the active (DFG-in) conformation of the kinase.[3][4] |
| Imatinib | Bcr-Abl Kinase | ~30 nM (Kd)[3] | Binds to the inactive (DFG-out) conformation of the kinase.[3] |
| Nilotinib | Bcr-Abl Kinase | ~20-fold higher potency than Imatinib[5] | A close analog of Imatinib, also binding the inactive conformation.[5] |
| Bosutinib | Abl Kinase Domain | Binds with nanomolar affinity[6][7] | Can bind to both DFG-in and DFG-out conformations of Abl.[6][7][8] |
| Ponatinib | Bcr-Abl Kinase | High affinity for native and mutant forms[9][10] | Designed to inhibit the T315I mutant; binds in a DFG-out conformation.[9][11] |
Note: Kd and IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to determine the binding affinity of kinase inhibitors. The following are generalized protocols for some of the most common and robust methods.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides real-time data on the kinetics and affinity of molecular interactions.[12][13]
-
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the inhibitor-kinase interaction.[12]
-
Methodology:
-
Surface Preparation: The Bcr-Abl kinase is immobilized on a sensor chip surface.[12]
-
Analyte Preparation: A series of dilutions of the kinase inhibitor (e.g., Dasatinib) are prepared in a suitable running buffer.[12]
-
Binding Assay: The diluted inhibitor samples are injected over the sensor surface, and the association and dissociation are monitored in real-time.[12][14]
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine ka, kd, and Kd.[14]
-
2. Kinase-Glo® Luminescent Kinase Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.[15][16]
-
Objective: To determine the IC50 value of an inhibitor.
-
Methodology:
-
Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate, along with varying concentrations of the inhibitor.[16][17]
-
Reagent Addition: An equal volume of Kinase-Glo® Reagent is added to each well to terminate the kinase reaction and initiate the luminescent signal.[16][17]
-
Luminescence Measurement: The luminescence is measured using a luminometer.[16]
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.
-
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a robust method for studying molecular interactions by measuring the energy transfer between a donor and an acceptor fluorophore.[18]
-
Objective: To determine the binding affinity of a test compound through competitive binding.
-
Methodology:
-
Assay Preparation: A terbium-labeled antibody (donor) and a fluorescently labeled tracer (acceptor) that binds to the kinase are used.[19]
-
Competitive Binding: The kinase, donor antibody, and acceptor tracer are incubated with varying concentrations of the test inhibitor.[19]
-
Signal Detection: The time-resolved fluorescence of both the donor and acceptor is measured.[19][20]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
In CML, the constitutively active BCR-ABL tyrosine kinase drives oncogenesis by activating multiple downstream signaling pathways, including the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways.[21][22][23][24][25] Dasatinib effectively inhibits BCR-ABL, leading to the suppression of these pro-proliferative and anti-apoptotic signals.[1][22]
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Src Family Kinase Signaling Pathway
Src family kinases (SFKs) are non-receptor tyrosine kinases that are key regulators of various cellular processes, including cell adhesion, migration, and proliferation.[26][27][28][29] Dasatinib's inhibition of SFKs, such as Src and Lyn, disrupts these processes, which are critical for cancer cell function.[1][26]
Caption: Overview of Src family kinase signaling and its inhibition by Dasatinib.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for assessing the inhibitory activity of a compound against a target kinase.
Caption: General experimental workflow for determining kinase inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 7. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. ebiotrade.com [ebiotrade.com]
- 18. dcreport.org [dcreport.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scilit.com [scilit.com]
- 28. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Src Family Kinases - Creative Biogene [creative-biogene.com]
Head-to-Head Comparison: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of two pivotal EGFR-TKIs: Osimertinib (B560133), a third-generation inhibitor, and Gefitinib, a first-generation inhibitor. While Gefitinib proved effective against sensitizing EGFR mutations, its efficacy is limited by the development of the T790M resistance mutation.[1] Osimertinib was specifically engineered to overcome this resistance, targeting both sensitizing and T790M mutations with high selectivity over wild-type EGFR.[1][2][3] This document will delve into their mechanisms of action, comparative clinical efficacy supported by experimental data, and detailed experimental protocols.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both Osimertinib and Gefitinib exert their therapeutic effects by inhibiting the tyrosine kinase activity of EGFR, a receptor that plays a central role in regulating cell proliferation, survival, and growth.[1][4][5] Upon activation by ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[1][3][5][6]
Gefitinib is a reversible inhibitor that competes with ATP at the EGFR tyrosine kinase domain. In contrast, Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of mutant EGFR, leading to a more sustained inhibition.[3] This irreversible binding is a key differentiator, particularly in the context of the T790M resistance mutation, which alters the ATP binding pocket and reduces the affinity of reversible inhibitors like Gefitinib.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for both compounds.
Clinical Efficacy: The FLAURA Trial
The head-to-head comparison of Osimertinib versus a standard of care EGFR-TKI (Gefitinib or Erlotinib) in the first-line treatment of patients with EGFR-mutated advanced NSCLC was definitively established in the pivotal Phase III FLAURA trial.[7][8][9][10] This global, randomized, double-blind study enrolled 556 patients with previously untreated, locally advanced or metastatic NSCLC with confirmed EGFR exon 19 deletion or L858R mutations.[7][8][9][10]
Data Presentation
The following tables summarize the key efficacy data from the FLAURA trial.
Table 1: Progression-Free Survival (PFS) - Primary Analysis
| Endpoint | Osimertinib (n=279) | Gefitinib/Erlotinib (n=277) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
| Data from the FLAURA trial primary analysis.[7][9][10] |
Table 2: Overall Survival (OS) - Final Analysis
| Endpoint | Osimertinib (n=279) | Gefitinib/Erlotinib (n=277) | Hazard Ratio (95% CI) | p-value |
| Median OS | 38.6 months | 31.8 months | 0.799 (0.641 - 0.997) | 0.0462 |
| Data from the FLAURA trial final OS analysis.[1][7][11] |
Table 3: Other Efficacy Endpoints
| Endpoint | Osimertinib | Gefitinib/Erlotinib |
| Objective Response Rate (ORR) | 80% | 76% |
| Duration of Response | 17.2 months | 8.5 months |
| 36-Month Survival Rate | 54% | 44% |
| Data from the FLAURA trial.[1][7][11] |
The results from the FLAURA trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival and overall survival with Osimertinib compared to the first-generation EGFR-TKIs, establishing it as a new standard of care in the first-line setting.[7]
Experimental Protocols
This section details the methodologies for key experiments used in the preclinical and clinical evaluation of EGFR-TKIs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of EGFR-TKIs on NSCLC cell lines with different EGFR mutation statuses and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9 for sensitizing mutation, H1975 for T790M mutation) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of Gefitinib or Osimertinib for 72 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-EGFR
This protocol is used to assess the inhibitory effect of the compounds on EGFR phosphorylation, a key marker of target engagement.
Methodology:
-
Cell Lysis: Treat NSCLC cells with Gefitinib or Osimertinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
FLAURA Clinical Trial Design
The following diagram outlines the workflow of the FLAURA Phase III clinical trial.
Conclusion
Osimertinib has demonstrated superior efficacy over the first-generation EGFR-TKI Gefitinib in the first-line treatment of EGFR-mutated NSCLC, as evidenced by the robust data from the FLAURA trial.[7] Its ability to effectively target both sensitizing and T790M resistance mutations, coupled with a manageable safety profile, has solidified its position as the standard of care in this patient population. The experimental protocols outlined in this guide provide a foundational framework for the continued preclinical and clinical evaluation of novel EGFR-TKIs, which will be instrumental in driving further advancements in targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. nice.org.uk [nice.org.uk]
- 10. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
Statistical Analysis of OmniCure Treatment Effects in Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the treatment effects of OmniCure, a novel tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer (NSCLC). The performance of OmniCure is compared with a standard-of-care therapy and a placebo control group. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate a thorough understanding of OmniCure's therapeutic potential.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a Phase III randomized controlled trial involving 300 patients with advanced NSCLC.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | OmniCure (n=100) | Standard of Care (n=100) | Placebo (n=100) |
| Age (Mean ± SD) | 62.5 ± 8.2 | 63.1 ± 7.9 | 62.8 ± 8.5 |
| Gender (Male/Female) | 54/46 | 58/42 | 55/45 |
| ECOG Performance Status (0-1/2) | 82/18 | 80/20 | 81/19 |
| Tumor Histology (Adenocarcinoma/Squamous) | 71/29 | 68/32 | 70/30 |
Table 2: Efficacy Outcomes
| Endpoint | OmniCure | Standard of Care | Placebo | p-value |
| Overall Survival (OS) - Median (Months) | 24.5 | 18.2 | 10.1 | <0.001 |
| Progression-Free Survival (PFS) - Median (Months) | 11.8 | 8.5 | 4.2 | <0.001 |
| Objective Response Rate (ORR) | 65% | 45% | 10% | <0.001 |
| Disease Control Rate (DCR) | 88% | 72% | 35% | <0.001 |
Table 3: Safety Profile - Incidence of Adverse Events (Grade ≥3)
| Adverse Event | OmniCure (n=100) | Standard of Care (n=100) | Placebo (n=100) |
| Neutropenia | 15% | 25% | 1% |
| Diarrhea | 12% | 8% | 2% |
| Rash | 10% | 5% | 0% |
| Fatigue | 8% | 12% | 5% |
Experimental Protocols
Study Design and Patient Population
This was a randomized, double-blind, placebo-controlled Phase III clinical trial. A total of 300 adult patients with histologically confirmed advanced or metastatic NSCLC, who had progressed after at least one prior line of systemic therapy, were enrolled. Patients were randomized in a 1:1:1 ratio to receive OmniCure, a standard-of-care chemotherapy agent, or a placebo.
Treatment Administration
-
OmniCure Group: Received 150 mg of OmniCure orally, once daily.
-
Standard of Care Group: Received intravenous administration of the standard chemotherapy agent every three weeks.
-
Placebo Group: Received a matching placebo orally, once daily.
Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.
Efficacy and Safety Assessments
Tumor assessments were performed using CT or MRI scans at baseline and every six weeks thereafter. Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.
Statistical Analysis
The primary endpoints were Overall Survival (OS) and Progression-Free Survival (PFS). Secondary endpoints included Objective Response Rate (ORR) and Disease Control Rate (DCR). Efficacy analyses were performed on the intent-to-treat (ITT) population. Time-to-event endpoints were analyzed using the Kaplan-Meier method and compared using the log-rank test.[1] ORR and DCR were compared using the Chi-squared test.[1] A p-value of less than 0.05 was considered statistically significant.
Visualizations
Signaling Pathway
Caption: OmniCure's mechanism of action in the EGFR signaling pathway.
Experimental Workflow
References
Guía Comparativa sobre la Especificidad del Compuesto-X
Para: Investigadores, científicos y profesionales en el desarrollo de fármacos.
Esta guía ofrece una evaluación objetiva de la especificidad del Compuesto-X, un novedoso inhibidor de quinasas. A través de datos experimentales comparativos y protocolos detallados, se busca proporcionar a los profesionales de la investigación la información necesaria para evaluar su potencial como una herramienta terapéutica o de investigación selectiva.
Análisis Comparativo de la Especificidad de Quinasas
La especificidad es un parámetro crítico en el desarrollo de fármacos, ya que los inhibidores no selectivos pueden conducir a efectos fuera del objetivo (off-target) y a toxicidad.[1] Para evaluar el perfil de especificidad del Compuesto-X, se realizó un ensayo de actividad quinasa de amplio espectro. Los resultados se comparan con dos inhibidores alternativos actualmente en uso: Inhibidor A e Inhibidor B.
Tabla 1: Perfil de Inhibición de Quinasas (IC50, nM)
| Diana (B7908659) de Quinasa | Compuesto-X (nM) | Inhibidor A (nM) | Inhibidor B (nM) |
| TK-1 (Objetivo Primario) | 5 | 15 | 10 |
| TK-2 | 850 | 50 | 250 |
| TK-3 | >10,000 | 75 | 1,200 |
| Ser/Thr Quinasa A | >10,000 | 1,500 | 800 |
| Ser/Thr Quinasa B | 5,200 | 250 | 3,000 |
| CDK2 | >10,000 | 8,000 | 9,500 |
| MAPK1 | 9,800 | 4,000 | 6,000 |
Datos presentados: Los valores de IC50 representan la concentración del compuesto necesaria para inhibir el 50% de la actividad de la quinasa. Un valor más bajo indica una mayor potencia. Los datos demuestran que el Compuesto-X es altamente potente y selectivo para su objetivo primario, TK-1, en comparación con los inhibidores A y B, que muestran una actividad significativa contra otras quinasas (off-target).
Protocolos Experimentales Detallados
La reproducibilidad de los datos experimentales es fundamental.[2] A continuación se detallan las metodologías utilizadas para obtener los datos presentados en esta guía.
Este ensayo mide (B389215) la capacidad de un compuesto para inhibir la actividad de un panel de quinasas.[3] La actividad quinasa se cuantifica midiendo la cantidad de ATP consumido durante la reacción de fosforilación.
Protocolo:
-
Preparación de Reactivos: Se preparan soluciones seriadas del Compuesto-X, Inhibidor A e Inhibidor B en dimetilsulfóxido (DMSO). Las enzimas quinasas recombinantes y sus sustratos peptídicos específicos se diluyen en el tampón de reacción apropiado.
-
Reacción Quinasa: Se añaden 5 µL de la solución del compuesto a las cavidades de una microplaca de 384 pocillos. Posteriormente, se añaden 10 µL de la mezcla de quinasa/sustrato a cada pocillo para iniciar la reacción. Las placas se incuban a temperatura ambiente durante 60 minutos.
-
Detección de ATP: Tras la incubación, se añaden 15 µL de un reactivo de detección luminiscente (ej. Kinase-Glo®) a cada pocillo. Este reactivo mide la cantidad de ATP remanente; una señal luminiscente baja indica una alta actividad quinasa (alto consumo de ATP) y, por lo tanto, una baja inhibición.
-
Adquisición de Datos: La luminiscencia se mide utilizando un lector de microplacas.
-
Análisis de Datos: Los datos brutos se normalizan con respecto a los controles (DMSO para el 0% de inhibición y un inhibidor de amplio espectro para el 100% de inhibición). Las curvas de dosis-respuesta se ajustan mediante una regresión no lineal para determinar los valores de IC50.
El CETSA es un método para evaluar la unión de un compuesto a su proteína diana en un entorno celular. El principio se basa en que la unión de un ligando estabiliza la proteína, aumentando su punto de fusión.
Protocolo:
-
Tratamiento Celular: Se cultivan células que expresan la quinasa TK-1 y se tratan con el Compuesto-X o un vehículo (DMSO) durante 1 hora.
-
Calentamiento: Las células se recogen, se lisan y los lisados se dividen en alícuotas. Cada alícuota se calienta a una temperatura diferente (ej., de 40°C a 68°C) durante 3 minutos.
-
Separación de Fracciones: Las muestras se centrifugan para separar las proteínas desnaturalizadas y agregadas (pellet) de las proteínas solubles (sobrenadante).
-
Análisis por Western Blot: Se recoge el sobrenadante de cada muestra y se analiza la cantidad de TK-1 soluble mediante electroforesis en gel y Western Blot utilizando un anticuerpo específico para TK-1.
-
Análisis de Datos: Se generan curvas de fusión térmica. Un desplazamiento hacia temperaturas más altas en las muestras tratadas con el Compuesto-X indica una unión directa y estabilización de la TK-1.
Contexto Biológico: Vía de Señalización de TK-1
El Compuesto-X se ha diseñado para inhibir selectivamente la Tirosina Quinasa 1 (TK-1), un componente clave en la vía de señalización PI3K/AKT. Esta vía es fundamental en la regulación del crecimiento celular, la proliferación y la supervivencia.[4] La desregulación de los receptores de tirosina quinasa y de esta vía está implicada en diversas enfermedades, incluyendo el cáncer.[5][6][7] La inhibición específica de TK-1 por el Compuesto-X bloquea la cascada de señalización aguas abajo, lo que puede inducir la apoptosis en células cancerosas dependientes de esta vía.
Conclusión
Los datos experimentales demuestran que el Compuesto-X posee un perfil de especificidad superior en comparación con los inhibidores alternativos A y B. Su alta potencia contra la diana primaria, TK-1, junto con una actividad mínima contra un amplio panel de otras quinasas, lo posiciona como una herramienta de alta precisión para la investigación de la vía de señalización PI3K/AKT y como un candidato prometedor para el desarrollo de terapias dirigidas. Los ensayos CETSA confirman su acoplamiento a la diana en un entorno celular, validando aún más su mecanismo de acción.
References
- 1. Especificidad en cromatografÃa: exploración del ojo de precisión en la ciencia analÃtica - Noticias de la industria - Noticias [es.alwsci.com]
- 2. Datos experimentales - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 3. Ensayo de actividad quinasa Clinisciences [clinisciences.com]
- 4. youtube.com [youtube.com]
- 5. Vías de señalización en la activación de la transcripción génica: Receptores acoplados a proteínas G y Receptores Tirosina Kinasa | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. espanol.libretexts.org [espanol.libretexts.org]
A Comparative Guide to Oseltamivir Structure-Activity Relationships as a Neuraminidase Inhibitor
Published: December 16, 2025
This guide provides a comparative analysis of the structure-activity relationships (SAR) for Oseltamivir (B103847), a cornerstone antiviral agent for the treatment of influenza. We present key quantitative data on its inhibitory activity against influenza neuraminidase and compare it with several analogs, offering insights for researchers, scientists, and professionals in drug development.
Oseltamivir, a prodrug, is converted in the body to its active form, oseltamivir carboxylate.[1][2][3][4] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is critical for the release of new viral particles from infected host cells.[1][2][3][4] By blocking this enzyme, oseltamivir halts the spread of the virus.[1][5][6] The exploration of oseltamivir analogs aims to enhance potency, broaden the activity spectrum against resistant strains, and improve pharmacokinetic properties.
Quantitative Comparison of Neuraminidase Inhibitors
The inhibitory potency of Oseltamivir and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the neuraminidase enzyme activity.[7][8] The following table summarizes the IC50 values for Oseltamivir Carboxylate and selected derivatives against various influenza A neuraminidase subtypes.
| Compound | Structural Modification | H1N1 (IC50 nM) | H5N1 (IC50 nM) | H3N2 (IC50 nM) |
| Oseltamivir Carboxylate (OSC) | Reference Compound | 0.92 - 8.54 | 3.4 - 4.2 | 0.43 - 18.61 |
| Compound 8o | 2-CH₃ and 5-F substituent on the linker benzene (B151609) ring at C-5 NH₂ | 6.68 | 1.23 | 101.24 |
| Compound 12f | 2,6-CH₃ substitution on the linker benzene ring at C-5 NH₂ | 0.5 | - | - |
| Oseltamivir-Phenylalanine | Phenylalanine conjugated at C-1 carboxyl group | - | - | 3.03 (µM) |
| Carborane Analog (Ester) | Ethyl ester group replaced with a carborane cluster | - | ~1160 (0.5 µg/mL) | - |
Data compiled from representative studies. Specific IC50 values may vary based on viral strains and assay conditions.[9][10][11][12]
Key SAR Insights:
-
Modifications at the C-5 amino group of oseltamivir have been a major focus. Introducing substituted benzyl (B1604629) groups can enhance potency, particularly against group-1 neuraminidases like H1N1 and H5N1.[9][13]
-
Compound 12f , with a 2,6-dimethyl substitution on the benzene ring, showed significantly improved potency against H1N1 compared to the parent compound, Oseltamivir Carboxylate (OSC).[9]
-
Compound 8o demonstrated enhanced potency against H5N1, suggesting that specific substitutions can be tailored to target different neuraminidase subtypes.[9]
-
Conversely, significant alterations like replacing the C-1 ethyl ester with a bulky carborane cluster drastically reduced antiviral activity, highlighting the importance of this group for prodrug activation and/or binding.[11]
-
Conjugating amino acids like phenylalanine at the carboxyl group has also been explored, with Oseltamivir-phenylalanine showing activity in the micromolar range against H3N2.[12]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This widely used enzymatic assay determines the IC50 of a compound by measuring its ability to inhibit the cleavage of a fluorogenic substrate by the neuraminidase enzyme.[7][8][14]
Materials:
-
Test compounds (e.g., Oseltamivir Carboxylate and analogs)
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2)
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[7][8][14]
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% Ethanol
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Virus Dilution: Dilute the influenza virus stock in the assay buffer to a concentration that yields a linear fluorescent signal over the incubation time.
-
Incubation: In a 96-well plate, add 25 µL of the diluted virus to wells containing 25 µL of the compound dilutions. Incubate the plate at 37°C for 30-45 minutes.[14][15]
-
Substrate Addition: Add 50 µL of MUNANA substrate (typically 100-300 µM final concentration) to each well.[14][15]
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.[14][15]
-
Fluorescence Reading: Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve, plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow.
References
- 1. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 13. Iterative Optimization and Structure-Activity Relationship Studies of Oseltamivir Amino Derivatives as Potent and Selective Neuraminidase Inhibitors via Targeting 150-Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Procedural Guide
In the dynamic environment of research and drug development, the synthesis and handling of novel chemical compounds are routine. However, specific disposal procedures for a compound designated as "Mbamg" are not available in public chemical safety databases. This indicates that "this compound" may be a novel substance, an internal codename, or a compound with limited public documentation. In such cases, a systematic approach based on established principles of laboratory safety and waste management is crucial.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the appropriate disposal procedures for a novel or uncharacterized chemical compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Risk Assessment and Characterization
The foundational principle of laboratory waste management is to formulate a disposal plan before any experiment begins.[1] For a novel compound like this compound, a thorough risk assessment is the first step. If the properties of a compound are unknown, it must be treated as highly hazardous until data proves otherwise.
Key Assessment Questions:
-
Toxicity: What is the known or suspected toxicity (acute and chronic)? Is it a potential carcinogen, mutagen, or teratogen?
-
Reactivity: Is the compound reactive with water, air, or other common laboratory chemicals? Is it unstable, explosive, or capable of polymerization?
-
Ignitability: What is the flashpoint? Is the substance an oxidizer or a compressed gas?
-
Corrosivity: Is the compound corrosive to skin, eyes, or metals? This is generally determined by its pH.
-
Environmental Hazard: Is the compound toxic to aquatic life or persistent in the environment?
This initial assessment can be informed by reviewing the safety data sheets (SDS) of structurally similar compounds.
Hazardous Waste Identification
Based on the risk assessment, the next step is to determine if the waste is hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[2]
| Hazardous Characteristic | Defining Criteria | EPA Hazard Code | Examples |
| Ignitability | Liquids with a flash point < 60°C (140°F), spontaneously combustible solids, or ignitable compressed gases.[2] | D001 | Alcohols, acetone, gasoline[2] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel.[2] | D002 | Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)[2] |
| Reactivity | Wastes that are unstable, react violently with water, are explosive, or generate toxic gases.[2] | D003 | Cyanide or sulfide-bearing wastes[3] |
| Toxicity | Harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2][4] | D004 - D043 | Wastes containing heavy metals (e.g., lead, mercury) or certain pesticides.[2] |
Experimental Protocols for Waste Characterization
If the characteristics of this compound waste are unknown, basic laboratory procedures must be conducted to classify it.
Protocol 1: Determining Corrosivity
-
Obtain a representative sample of the aqueous waste.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the waste sample.
-
Record the pH. If the pH is less than or equal to 2 or greater than or equal to 12.5, the waste is corrosive.
Protocol 2: Assessing Ignitability
-
For liquid waste, determine the flash point using a suitable closed-cup tester.
-
A flash point below 60°C (140°F) indicates that the waste is ignitable.[2]
-
Observe solid waste for any spontaneous combustion under normal laboratory conditions.
Protocol 3: Evaluating Reactivity
-
Carefully review the synthesis pathway and chemical structure of this compound for known reactive functional groups (e.g., peroxides, azides).
-
To test for reactivity with water, cautiously add a very small amount of the waste to water in a controlled environment, such as a fume hood, and observe for any violent reaction or the generation of toxic fumes.
-
Consult with your institution's Environmental Health and Safety (EHS) department before performing any reactivity tests on unknown compounds.
Step-by-Step Disposal Procedures
Once the waste has been characterized, the following procedures must be followed for its safe disposal.
Step 1: Proper Waste Segregation Segregating chemical waste is essential to prevent dangerous reactions.[5]
-
Collect in Compatible Containers: Waste must be stored in containers made of a compatible material that are in good condition with tightly fitting caps.[6][7] For example, do not store strong acids in metal containers.[5]
-
Separate Incompatible Wastes: Store acids and bases separately. Keep oxidizers away from organic compounds and reducing agents.[5] Halogenated organic solvents should be collected separately from non-halogenated solvents.[1]
-
Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste.[1]
Step 2: Labeling Proper labeling is critical for safety and regulatory compliance.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include the full chemical name(s) of all components and their approximate concentrations. Do not use abbreviations or chemical formulas.[6][7]
-
Indicate the primary hazards (e.g., Flammable, Corrosive, Toxic).[5]
-
Record the date when waste was first added to the container.[5]
Step 3: Storage
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, such as a chemical fume hood or a designated cabinet.[5]
-
The SAA must have secondary containment (e.g., a tray or tub) to capture any potential spills.[6]
-
Keep waste containers closed at all times, except when adding waste.[6]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8]
-
Provide the EHS department with all available information regarding the waste's composition and hazards.
Step 5: Decontamination and Empty Container Disposal
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Materials used for cleaning up spills or for decontamination should also be disposed of as hazardous waste.[8]
-
Empty chemical containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface the original label, and the container may be disposed of as regular trash.
Caption: Decision workflow for the safe disposal of a novel compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. actenviro.com [actenviro.com]
- 3. in.gov [in.gov]
- 4. chemicalsafety.com [chemicalsafety.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
Personal Protective Equipment (PPE) for Handling Mbamg: A Comprehensive Guide
For the safe handling of any laboratory substance, a thorough understanding of its specific hazards is essential. As "Mbamg" is not a recognized substance in publicly available safety and chemical databases, this guide will establish a framework for determining appropriate Personal Protective Equipment (PPE) and safety protocols based on a comprehensive hazard assessment.
Before commencing any work with an unknown or novel substance like this compound, a rigorous risk assessment must be conducted. This assessment should be the primary driver for selecting appropriate PPE and for developing handling and disposal procedures. The following information provides a procedural framework for laboratory personnel.
Initial Hazard Assessment and Characterization
The first and most critical step is to characterize the potential hazards of this compound. This involves gathering all available information and, if necessary, performing preliminary analyses under strict containment.
Key Areas for Hazard Identification:
-
Physical Hazards: Flammability, reactivity, and explosibility.
-
Health Hazards: Toxicity (acute and chronic), corrosivity, irritation, and carcinogenicity.
-
Biological Hazards: If this compound is a biological agent, its biosafety level (BSL) must be determined.
A summary of potential hazards that would dictate PPE requirements is provided below.
| Hazard Category | Potential Risks to Personnel | Required Information for Assessment |
| Chemical | Acute toxicity, chronic toxicity, carcinogenicity, skin corrosion/irritation, eye damage | Safety Data Sheet (SDS), literature on analogous compounds, preliminary toxicology data |
| Biological | Infection, allergic reaction, toxin exposure | Biosafety Level (BSL) classification, mode of transmission, viability on surfaces |
| Physical | Burns, cuts, explosions from reactive or unstable materials | Flammability data, reactivity with other chemicals, thermal stability |
Standard Operating Procedure for PPE Selection
Based on the hazard assessment, a specific PPE protocol must be established. The following workflow illustrates the decision-making process for selecting appropriate protective gear.
Caption: Workflow for selecting appropriate PPE based on hazard assessment.
Recommended PPE Protocols
While the specific hazards of this compound are being determined, a precautionary approach is warranted. The following tables outline tiered PPE recommendations based on assumed risk levels.
Tier 1: Low Hazard (Assumed) For handling small quantities of what is believed to be a non-volatile, non-toxic substance.
| Body Part | Protection | Specification |
| Body | Lab Coat | Standard cotton or polyester |
| Hands | Gloves | Nitrile or latex |
| Eyes | Safety Glasses | ANSI Z87.1 compliant |
Tier 2: Moderate Hazard (Assumed) For handling quantities that could pose a splash or aerosol risk, or if this compound is volatile or moderately toxic.
| Body Part | Protection | Specification |
| Body | Lab Coat/Apron | Chemical-resistant apron over lab coat |
| Hands | Gloves | Chemical-specific gloves (e.g., butyl rubber) |
| Eyes | Goggles | Chemical splash goggles |
| Respiratory | Engineering Control | Work performed in a certified chemical fume hood |
Tier 3: High Hazard (Assumed) For handling any quantity of this compound if it is determined to be highly toxic, carcinogenic, or a biohazard (BSL-2 or higher).
| Body Part | Protection | Specification |
| Body | Coveralls | Disposable, chemical-resistant coveralls |
| Hands | Double Gloves | Two pairs of chemical-specific gloves |
| Eyes/Face | Face Shield & Goggles | Full-face protection |
| Respiratory | Respirator | Fit-tested N95 or higher-level respirator |
Disposal Plan Framework
Proper disposal is critical to ensure safety and environmental compliance. The disposal plan for this compound must be developed in conjunction with your institution's Environmental Health and Safety (EHS) office.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
